N-Pivaloyl-4-bromoindole
Description
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Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C13H14BrNO |
|---|---|
Molecular Weight |
280.16 g/mol |
IUPAC Name |
1-(4-bromoindol-1-yl)-2,2-dimethylpropan-1-one |
InChI |
InChI=1S/C13H14BrNO/c1-13(2,3)12(16)15-8-7-9-10(14)5-4-6-11(9)15/h4-8H,1-3H3 |
InChI Key |
TUCSLJFSOTXKRX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=O)N1C=CC2=C1C=CC=C2Br |
Origin of Product |
United States |
Foundational & Exploratory
Structure and molecular weight of N-Pivaloyl-4-bromoindole
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Pivaloyl-4-bromoindole is a synthetic intermediate that holds potential for use in medicinal chemistry and drug discovery. Its structure combines a bromo-substituted indole core, a common motif in biologically active compounds, with a pivaloyl protecting group on the indole nitrogen. This technical guide provides a detailed overview of the structure, molecular weight, and a representative synthetic protocol for this compound. Due to the limited publicly available data on specific biological applications, this document focuses on the fundamental chemical aspects of the compound.
Chemical Structure and Properties
This compound, also known as 1-(4-bromo-1H-indol-1-yl)-2,2-dimethylpropan-1-one, is characterized by the chemical formula C13H14BrNO.[1] The key structural features include an indole ring system brominated at the 4-position and a bulky pivaloyl group attached to the indole nitrogen. This pivaloyl group serves as a protecting group, which can be valuable in multi-step organic syntheses.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 1196981-04-0 | [1] |
| Molecular Formula | C13H14BrNO | [1] |
| Molecular Weight | 280.164 g/mol | [1] |
| Melting Point | 61-63 °C | [1] |
| Boiling Point (Predicted) | 344.5 ± 15.0 °C | [1] |
| Density (Predicted) | 1.34 ± 0.1 g/cm³ | [1] |
Synthesis
The synthesis of this compound is typically achieved through the N-acylation of 4-bromo-1H-indole with pivaloyl chloride. This reaction is a standard method for the protection of the indole nitrogen. A high yield of 89.0% has been reported for this transformation.[1]
Experimental Protocol: Synthesis of this compound
Materials:
-
4-bromo-1H-indole
-
Pivaloyl chloride
-
A suitable base (e.g., pyridine, triethylamine, or sodium hydride)
-
Anhydrous aprotic solvent (e.g., dichloromethane (DCM), tetrahydrofuran (THF), or N,N-dimethylformamide (DMF))
-
Anhydrous sodium sulfate or magnesium sulfate
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-bromo-1H-indole (1 equivalent) in the chosen anhydrous aprotic solvent.
-
Addition of Base: Cool the solution in an ice bath (0 °C) and add the base (1.1-1.5 equivalents). If using a solid base like sodium hydride, it should be added cautiously.
-
Acylation: To the stirred solution, add pivaloyl chloride (1.1 equivalents) dropwise, maintaining the temperature at 0 °C.
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup: Upon completion, quench the reaction by the slow addition of water or saturated aqueous sodium bicarbonate solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as DCM or ethyl acetate.
-
Washing: Wash the combined organic layers sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to afford pure this compound.
Mandatory Visualizations
Chemical Structure
Caption: Chemical structure of this compound.
Synthetic Workflow
Caption: Synthetic workflow for this compound.
Conclusion
This compound is a readily accessible synthetic intermediate. While specific applications in drug development or signaling pathway modulation are not yet extensively documented in public literature, its structural motifs suggest potential as a building block in the synthesis of more complex, biologically active molecules. The provided synthetic protocol offers a reliable method for its preparation, enabling further research into its properties and potential applications. Researchers are encouraged to explore the utility of this compound in their respective fields of study.
References
N-Pivaloyl-4-bromoindole: A Comprehensive Spectroscopic and Synthetic Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the spectral characteristics and synthesis of N-Pivaloyl-4-bromoindole, a key intermediate in the synthesis of various biologically active compounds. This document is intended to serve as a valuable resource for researchers in medicinal chemistry, organic synthesis, and drug development.
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR)
The expected ¹H NMR spectrum of this compound in a solvent like CDCl₃ would exhibit signals corresponding to the aromatic protons of the indole ring and the protons of the pivaloyl group.
| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |
| ~ 7.8 - 8.0 | d | 1H | H-7 |
| ~ 7.3 - 7.5 | m | 2H | H-5, H-6 |
| ~ 7.2 - 7.3 | d | 1H | H-2 |
| ~ 6.6 - 6.7 | d | 1H | H-3 |
| ~ 1.4 | s | 9H | -C(CH₃)₃ |
¹³C NMR (Carbon NMR)
The predicted ¹³C NMR spectrum would show signals for the carbon atoms of the indole core and the pivaloyl group.
| Chemical Shift (δ) (ppm) | Assignment |
| ~ 177 | C=O (pivaloyl) |
| ~ 136 | C-7a |
| ~ 130 | C-3a |
| ~ 128 | C-5 |
| ~ 125 | C-6 |
| ~ 123 | C-2 |
| ~ 116 | C-4 (C-Br) |
| ~ 115 | C-7 |
| ~ 106 | C-3 |
| ~ 40 | Quaternary C (pivaloyl) |
| ~ 28 | -C(CH₃)₃ |
Infrared (IR) Spectroscopy
The IR spectrum is expected to show characteristic absorption bands for the carbonyl group of the pivaloyl moiety and the aromatic C-H and C=C bonds of the indole ring.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~ 3100 - 3000 | Medium | Aromatic C-H stretch |
| ~ 2970 - 2870 | Strong | Aliphatic C-H stretch |
| ~ 1700 | Strong | C=O stretch (amide) |
| ~ 1600 - 1450 | Medium-Strong | Aromatic C=C stretch |
| ~ 1370, 1395 | Medium | gem-dimethyl split |
| ~ 750 - 800 | Strong | C-Br stretch |
Mass Spectrometry (MS)
The mass spectrum is expected to show a molecular ion peak corresponding to the molecular weight of this compound. Due to the presence of bromine, a characteristic isotopic pattern (M and M+2 peaks in approximately 1:1 ratio) is expected.
| m/z | Relative Intensity (%) | Assignment |
| 281 | ~100 | [M+H]⁺ for ⁸¹Br |
| 279 | ~100 | [M+H]⁺ for ⁷⁹Br |
| 225/223 | Variable | [M - C(CH₃)₃]⁺ |
| 196/194 | Variable | [M - COC(CH₃)₃]⁺ |
| 57 | Variable | [C(CH₃)₃]⁺ |
Experimental Protocols
The following is a generalized experimental protocol for the synthesis and characterization of this compound, based on standard procedures for the N-acylation of indoles.
Synthesis of this compound
Materials:
-
4-Bromoindole
-
Pivaloyl chloride
-
Sodium hydride (NaH) or a suitable base (e.g., potassium carbonate)
-
Anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Hexane
-
Ethyl acetate
Procedure:
-
To a solution of 4-bromoindole (1.0 eq) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise at 0 °C.
-
Allow the reaction mixture to stir at room temperature for 30 minutes.
-
Cool the mixture back to 0 °C and add pivaloyl chloride (1.2 eq) dropwise.
-
Let the reaction warm to room temperature and stir for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by carefully adding saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound.
Characterization Methods
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 400 or 500 MHz spectrometer using CDCl₃ as the solvent and tetramethylsilane (TMS) as an internal standard.
-
IR Spectroscopy: The IR spectrum is recorded on an FT-IR spectrometer using a thin film or KBr pellet method.
-
Mass Spectrometry: High-resolution mass spectrometry (HRMS) is performed using an electrospray ionization (ESI) source.
Visualizations
The following diagrams illustrate the key processes involved in the synthesis and analysis of this compound.
Caption: Experimental workflow for the synthesis and characterization of this compound.
Caption: Logical relationship of this compound's properties and applications.
Solubility Profile of N-Pivaloyl-4-bromoindole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of N-Pivaloyl-4-bromoindole in common organic solvents. Due to the limited availability of specific quantitative solubility data in peer-reviewed literature, this document focuses on the theoretical principles governing the solubility of this compound and provides a detailed experimental protocol for its determination. The information presented herein is intended to guide researchers in selecting appropriate solvent systems for synthesis, purification, and formulation development involving this compound.
Introduction
This compound is a halogenated indole derivative. The pivaloyl protecting group on the indole nitrogen enhances its stability and modifies its electronic properties, making it a valuable intermediate in the synthesis of various biologically active molecules. Understanding the solubility of this compound is critical for its effective use in medicinal chemistry and drug development, impacting reaction conditions, purification strategies such as crystallization, and the development of suitable formulations.
The solubility of a compound is governed by the principle of "like dissolves like," which states that substances with similar polarities are more likely to be soluble in one another. The molecular structure of this compound, featuring a relatively nonpolar indole ring system and a bulky, nonpolar pivaloyl group, suggests that it will exhibit favorable solubility in a range of organic solvents.
Predicted Solubility Profile
Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents
| Solvent | Solvent Type | Predicted Solubility | Rationale |
| Hexanes | Nonpolar, Aliphatic | Moderate to High | The nonpolar nature of hexanes should effectively solvate the nonpolar regions of the molecule. |
| Toluene | Nonpolar, Aromatic | High | The aromatic ring of toluene can engage in π-stacking interactions with the indole ring, enhancing solubility. |
| Dichloromethane (DCM) | Polar Aprotic | High | DCM is a versatile solvent capable of dissolving a wide range of organic compounds with moderate polarity. |
| Chloroform | Polar Aprotic | High | Similar to DCM, chloroform is an effective solvent for many organic solids. |
| Diethyl Ether | Polar Aprotic | Moderate | The ether's polarity is lower than DCM, which might result in slightly lower, but still significant, solubility. |
| Ethyl Acetate | Polar Aprotic | High | The ester functionality provides sufficient polarity to dissolve the compound effectively. |
| Acetone | Polar Aprotic | High | A common polar aprotic solvent that is expected to be a good solvent for this compound. |
| Acetonitrile | Polar Aprotic | Moderate | While polar, the nitrile group may have slightly less favorable interactions compared to other polar aprotic solvents. |
| Tetrahydrofuran (THF) | Polar Aprotic | High | The cyclic ether structure of THF makes it a good solvent for a broad range of organic molecules. |
| Methanol | Polar Protic | Low to Moderate | The hydrogen-bonding capability of methanol may not be as effective in solvating the nonpolar bulk of the molecule. |
| Ethanol | Polar Protic | Low to Moderate | Similar to methanol, the polarity and hydrogen-bonding nature may limit solubility compared to aprotic solvents. |
| Water | Polar Protic | Insoluble | The highly polar and hydrogen-bonding nature of water is incompatible with the largely nonpolar structure of the compound. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High | DMSO is a powerful polar aprotic solvent capable of dissolving a wide variety of organic compounds. |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | High | Similar to DMSO, DMF is a strong polar aprotic solvent and is expected to be an excellent solvent for this compound. |
Note: This table presents predicted qualitative solubility. Experimental verification is required for quantitative assessment.
Experimental Protocol for Solubility Determination
The following protocol describes the isothermal saturation method, a common and reliable technique for determining the solubility of a solid compound in a given solvent.
3.1. Materials and Equipment
-
This compound (solid)
-
Selected organic solvents (analytical grade)
-
Analytical balance (readable to ±0.1 mg)
-
Vials with screw caps (e.g., 4 mL or 8 mL)
-
Thermostatically controlled shaker or incubator
-
Syringe filters (0.22 µm or 0.45 µm, compatible with the solvent)
-
Syringes
-
Volumetric flasks
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
-
Pipettes and other standard laboratory glassware
3.2. Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to a pre-weighed vial. The excess solid is crucial to ensure that saturation is reached.
-
Record the initial mass of the solid.
-
Add a known volume or mass of the selected organic solvent to the vial.
-
Securely cap the vial to prevent solvent evaporation.
-
Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).
-
Allow the mixture to equilibrate for a sufficient period (typically 24-72 hours) with continuous agitation to ensure saturation is achieved.
-
-
Sample Collection and Filtration:
-
After the equilibration period, allow the vials to stand undisturbed for a short time to let the excess solid settle.
-
Carefully draw a known volume of the supernatant (the clear solution above the solid) using a syringe.
-
Immediately filter the solution through a syringe filter into a clean, pre-weighed vial or volumetric flask. This step is critical to remove any undissolved solid particles.
-
-
Quantification of Solute:
-
Gravimetric Method:
-
If the solvent is volatile, the filtered solution can be carefully evaporated to dryness under a gentle stream of nitrogen or in a vacuum oven at a temperature that does not cause decomposition of the compound.
-
The mass of the remaining solid residue is then determined using an analytical balance.
-
The solubility can be calculated as the mass of the solute per volume or mass of the solvent.
-
-
Spectroscopic/Chromatographic Method (Preferred for higher accuracy):
-
Dilute the filtered saturated solution with a known volume of a suitable solvent to a concentration that falls within the linear range of the analytical instrument.
-
Analyze the diluted solution using a pre-validated HPLC or UV-Vis spectrophotometry method to determine the concentration of this compound.
-
A calibration curve prepared with standard solutions of known concentrations of this compound is required for accurate quantification.
-
-
-
Data Calculation and Reporting:
-
Calculate the solubility in appropriate units, such as mg/mL, g/L, or mol/L.
-
Repeat the experiment at least in triplicate for each solvent to ensure the reproducibility of the results.
-
Report the average solubility and the standard deviation.
-
Visualization of Experimental Workflow
The following diagram illustrates the logical steps involved in the experimental determination of solubility using the isothermal saturation method.
The Pivaloyl Group in Indole Chemistry: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The indole nucleus is a cornerstone of numerous natural products and pharmaceutical agents. Its chemical manipulation, however, is often complicated by the reactivity of the N-H bond and the C2-C3 double bond. Protecting the indole nitrogen is a common strategy to enhance stability, improve solubility, and direct regioselectivity during synthetic transformations. Among the arsenal of nitrogen protecting groups, the pivaloyl (Piv) group, a bulky acyl moiety, offers a unique combination of stability and directing capabilities, making it a valuable tool in complex indole chemistry. This guide provides a comprehensive overview of the use of the pivaloyl protecting group in indole synthesis, covering its introduction, stability, cleavage, and its role in directing chemical reactivity, supplemented with detailed experimental protocols and quantitative data.
Introduction to the Pivaloyl Protecting Group
The pivaloyl group, derived from pivalic acid (2,2-dimethylpropanoic acid), is a sterically hindered acyl group. Its significant steric bulk is the primary determinant of its chemical properties when attached to an indole nitrogen.
Key Attributes of the N-Pivaloyl Group in Indole Chemistry:
-
Robust Stability: The N-pivaloyl group is notoriously difficult to remove, rendering it stable to a wide range of reaction conditions, including those that might cleave other common protecting groups like tert-butyloxycarbonyl (Boc).[1][2]
-
Steric Shielding: The bulky t-butyl substituent effectively shields the N-1 position and, importantly, the adjacent C-2 position of the indole ring. This steric hindrance can prevent unwanted reactions at these sites.[2]
-
Regioselective Direction: The pivaloyl group can act as a powerful directing group in various transformations, including lithiation, acylation, and C-H activation, often favoring functionalization at otherwise less reactive positions of the indole nucleus.
Introduction of the Pivaloyl Group (N-Pivaloylation)
The most common method for the introduction of the pivaloyl group onto an indole nitrogen is through acylation with pivaloyl chloride in the presence of a base.
Experimental Protocol: General Procedure for N-Pivaloylation of Indoles
A solution of the indole (1.0 equiv) in a suitable anhydrous solvent (e.g., dichloromethane (DCM) or tetrahydrofuran (THF)) is cooled to 0 °C under an inert atmosphere (e.g., nitrogen or argon). A base, such as triethylamine (1.1 equiv) or sodium hydride (1.1 equiv), is added, and the mixture is stirred for a short period. Pivaloyl chloride (1.1 equiv) is then added dropwise. The reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC). Upon completion, the reaction is quenched with water, and the aqueous layer is extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography or recrystallization.[3]
Diagram 1: N-Pivaloylation of Indole
Caption: General workflow for the N-pivaloylation of indole.
Stability of the N-Pivaloyl Group
A defining characteristic of the N-pivaloyl group is its high stability. This robustness allows for a wide range of subsequent chemical transformations to be performed on the indole scaffold without premature deprotection.
-
Acidic Conditions: The N-pivaloyl group is generally stable to acidic conditions that would readily cleave an N-Boc group.
-
Basic Conditions: While more susceptible to basic hydrolysis than to acidic conditions, the N-pivaloyl group is still remarkably stable. Forcing conditions, such as heating with a strong base, are often required for its removal from indolines.[4] For instance, deprotection of N-pivaloylindoles with sodium methoxide has been reported to give low to variable yields.[2]
-
Reductive and Oxidative Conditions: The amide functionality of the N-pivaloyl group is generally stable to a variety of common reducing and oxidizing agents.
Cleavage of the N-Pivaloyl Group (Deprotection)
The inherent stability of the N-pivaloyl group necessitates specific and often forcing conditions for its removal.
Deprotection using Lithium Diisopropylamide (LDA)
Treatment with LDA at elevated temperatures has been shown to be an efficient method for the deprotection of a wide variety of N-pivaloylindoles.[2]
To a solution of the N-pivaloylindole (1.0 equiv) in anhydrous THF under an inert atmosphere is added a solution of LDA (2.0 equiv) in THF. The reaction mixture is then heated to 40-45 °C and stirred until the reaction is complete (monitored by TLC). The reaction is then cooled to room temperature and quenched by the addition of saturated aqueous ammonium chloride solution. The aqueous layer is extracted with an organic solvent, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography.[2]
Table 1: Deprotection of Various N-Pivaloylindoles with LDA [2]
| Entry | Substrate (N-Pivaloylindole Derivative) | Time (h) | Yield (%) |
| 1 | 1-Pivaloylindole | 2 | 100 |
| 2 | 3-Methyl-1-pivaloylindole | 2 | 98 |
| 3 | 3-Formyl-1-pivaloylindole | 2 | 95 |
| 4 | 7-Methyl-1-pivaloylindole | 40 | 99 |
| 5 | 4-Methoxy-1-pivaloylindole | 2 | 97 |
| 6 | Methyl 1-pivaloylindole-5-carboxylate | 2 | 98 |
| 7 | 2-Phenyl-1-pivaloylindole | 90 | 99 |
Diagram 2: LDA-Mediated Deprotection of N-Pivaloylindole
Caption: Workflow for the deprotection of N-pivaloylindole using LDA.
Deprotection using Lithium Aluminum Hydride (LiAlH₄)
LiAlH₄ can also be employed for the reductive cleavage of the N-pivaloyl group, which simultaneously reduces the amide to an amine. This method is particularly useful when a subsequent N-alkylation is desired.
The N-Pivaloyl Group as a Directing Group
The steric and electronic properties of the N-pivaloyl group make it an effective directing group for the functionalization of the indole ring.
Lithiation at the C-2 Position
While N-unprotected indoles are typically lithiated at the N-1 position, N-protected indoles undergo lithiation at the C-2 position. The N-pivaloyl group, like other N-acyl and N-sulfonyl groups, directs lithiation to the C-2 position, allowing for the introduction of various electrophiles at this site. This is a crucial strategy for the synthesis of 2-substituted indoles.
Directing Intramolecular Friedel-Crafts Acylation
The steric bulk of the pivaloyl group can block the electronically favored C-2 position, thereby directing intramolecular Friedel-Crafts acylations to other positions on the indole nucleus. For example, it has been used to direct the acylation of indole-3-propionic acid derivatives to the C-4 position.[2]
Directing C-H Activation and Functionalization
Recent studies have demonstrated the utility of the N-pivaloyl group in directing transition metal-catalyzed C-H functionalization at otherwise unreactive positions. For instance, it has been employed to direct borylation to the C-7 position of indolines and rhodium-catalyzed olefination at the C-7 position of indoles.
Diagram 3: Directing Effects of the N-Pivaloyl Group
Caption: Regioselective reactions directed by the N-pivaloyl group.
Application in the Synthesis of Natural Products and Pharmaceuticals
The unique properties of the pivaloyl protecting group have been leveraged in the total synthesis of complex natural products.
Case Study: Synthesis of Welwistatin
In synthetic approaches to the complex indole alkaloid welwistatin, the N-pivaloyl group has been utilized. For instance, during studies related to the synthesis of welwistatin, the deprotection of a tricyclic ketone intermediate bearing an N-pivaloyl group was observed upon treatment with LDA, highlighting the lability of the group under these specific basic conditions, which was then developed into a general deprotection method.[2][5]
Comparison with Other Common Indole N-Protecting Groups
The choice of an N-protecting group is critical in indole synthesis. The pivaloyl group offers a distinct set of advantages and disadvantages compared to other commonly used groups like Boc and Tosyl (Ts).
Table 2: Comparison of N-Pivaloyl, N-Boc, and N-Tosyl Protecting Groups for Indoles
| Feature | N-Pivaloyl (Piv) | N-Boc (tert-Butoxycarbonyl) | N-Tosyl (Ts) |
| Introduction | Pivaloyl chloride, base | Boc anhydride, base | Tosyl chloride, base |
| Stability (Acid) | High | Low (cleaved by mild acids like TFA) | High |
| Stability (Base) | Moderate to High (requires strong base, e.g., LDA) | Moderate | High (requires strong reducing agents for cleavage) |
| Cleavage | Strong base (LDA), reducing agents (LiAlH₄) | Acid (TFA, HCl), thermal | Strong reducing agents (e.g., Na/NH₃, Mg/MeOH), SmI₂ |
| Directing Effect | C-2 lithiation, C-4 acylation, C-7 C-H activation | C-2 lithiation | C-2 lithiation, deactivating for electrophilic substitution |
| Key Advantage | Robustness and unique directing capabilities due to bulk. | Ease of introduction and removal under mild acidic conditions. | High stability and electron-withdrawing nature. |
| Key Disadvantage | Harsh cleavage conditions. | Lability to acid. | Very harsh cleavage conditions. |
Spectroscopic Characterization
Confirmation of the presence or absence of the N-pivaloyl group can be achieved through standard spectroscopic techniques.
-
¹H NMR Spectroscopy: The nine equivalent protons of the t-butyl group of the pivaloyl moiety typically appear as a sharp singlet in the upfield region of the spectrum, usually between δ 1.3 and 1.5 ppm.
-
¹³C NMR Spectroscopy: The quaternary carbon and the three methyl carbons of the t-butyl group give rise to characteristic signals. The carbonyl carbon of the amide typically appears around δ 170-180 ppm.
-
Infrared (IR) Spectroscopy: A strong carbonyl stretching absorption band for the tertiary amide is typically observed in the range of 1650-1690 cm⁻¹.
Conclusion
The N-pivaloyl group is a powerful tool in the synthetic chemist's repertoire for indole chemistry. Its pronounced steric bulk and high stability provide a unique avenue for controlling reactivity and achieving regioselectivity that is often complementary to other common N-protecting groups. While its removal requires specific and sometimes harsh conditions, the strategic implementation of the pivaloyl group can enable complex synthetic transformations, facilitating the construction of highly functionalized indole-containing molecules of interest to the pharmaceutical and agrochemical industries. The detailed protocols and comparative data presented in this guide are intended to aid researchers in the effective application of this valuable protecting group in their synthetic endeavors.
References
The Pivaloyl Group: A Bulky Guardian for Precise Indole Functionalization
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The indole nucleus is a cornerstone of numerous natural products, pharmaceuticals, and agrochemicals. Its inherent reactivity and multiple potential sites for functionalization present both an opportunity and a challenge for synthetic chemists. Achieving regiocontrol, particularly on the electron-rich pyrrole ring and the less reactive benzene ring, is paramount for the efficient synthesis of complex molecular architectures. The N-pivaloyl group, a sterically demanding acyl substituent, has emerged as a powerful tool for directing C-H functionalization to positions that are otherwise difficult to access. This guide provides a comprehensive overview of the role of the N-pivaloyl group in directing indole functionalization, with a focus on quantitative data, detailed experimental protocols, and mechanistic insights.
The Dual Role of the N-Pivaloyl Group: Protection and Direction
The N-pivaloyl group serves a dual purpose in indole chemistry. Firstly, its significant steric bulk effectively shields the N-1 position and the adjacent C-2 position from undesired reactions.[1][2] This protective role is crucial for preventing side reactions and decomposition, especially under acidic or strongly basic conditions.[2]
Secondly, and more strategically, the carbonyl oxygen of the pivaloyl group can act as a coordinating atom for a metal catalyst. This chelation effect brings the catalyst into close proximity to specific C-H bonds on the indole ring, enabling their selective activation and subsequent functionalization. This "directing group" strategy has proven highly effective for achieving regioselectivity that complements the intrinsic reactivity of the indole nucleus.
Regioselective Functionalization Directed by the N-Pivaloyl Group
The N-pivaloyl group has been instrumental in directing functionalization to the C-4, C-5, and C-7 positions of the indole core.
C-7 Functionalization: Olefination
The C-7 position of indole is typically challenging to functionalize directly. The use of an N-pivaloyl directing group in combination with a rhodium catalyst has enabled the efficient and regioselective olefination of this position.[3][4] This transformation is believed to proceed through a six-membered rhodacycle intermediate.
Quantitative Data for C-7 Olefination of N-Pivaloyl Indoles [3][5]
| Entry | Indole Substrate | Olefin | Yield (%) |
| 1 | N-Pivaloylindole | Methyl acrylate | 85 |
| 2 | 5-Methoxy-N-pivaloylindole | Methyl acrylate | 82 |
| 3 | 5-Fluoro-N-pivaloylindole | Methyl acrylate | 78 |
| 4 | 3-Methyl-N-pivaloylindole | Methyl acrylate | 88 |
| 5 | N-Pivaloylindole | Styrene | 75 |
| 6 | N-Pivaloylindole | n-Butyl acrylate | 80 |
C-4 and C-5 Arylation
When the pivaloyl group is positioned at the C-3 carbon of the indole, it can direct arylation to either the C-4 or C-5 position, depending on the catalytic system employed. Palladium catalysis typically favors C-4 arylation, while copper catalysis can promote C-5 arylation.
Quantitative Data for C-4 and C-5 Arylation of 3-Pivaloyl Indoles
| Entry | Arylating Agent | Catalyst System | Position | Yield (%) |
| 1 | Iodobenzene | Pd(PPh3)2Cl2/Ag2O/DBU | C-4 | 83 |
| 2 | 4-Iodoanisole | Pd(PPh3)2Cl2/Ag2O/DBU | C-4 | 75 |
| 3 | 1-Iodo-4-(trifluoromethyl)benzene | Pd(PPh3)2Cl2/Ag2O/DBU | C-4 | 68 |
| 4 | Ph2IOTf | CuTc/dtpby | C-5 | 72 |
| 5 | (4-MeOC6H4)2IOTf | CuTc/dtpby | C-5 | 65 |
| 6 | (4-FC6H4)2IOTf | CuTc/dtpby | C-5 | 69 |
Mechanistic Pathways
The directing effect of the N-pivaloyl group is rationalized by the formation of a cyclic metallacycle intermediate.
Rhodium-Catalyzed C-7 Olefination
In the rhodium-catalyzed C-7 olefination, the reaction is initiated by the coordination of the rhodium catalyst to the carbonyl oxygen of the N-pivaloyl group. This is followed by a C-H activation at the C-7 position to form a six-membered rhodacycle. Subsequent coordination of the olefin, migratory insertion, and β-hydride elimination afford the C-7 olefinated product and regenerate the active rhodium catalyst.
Palladium-Catalyzed C-4 Arylation
For the palladium-catalyzed C-4 arylation of 3-pivaloylindole, a similar mechanism involving a palladacycle is proposed. The palladium catalyst coordinates to the carbonyl oxygen of the C-3 pivaloyl group, leading to C-H activation at the C-4 position and the formation of a six-membered palladacycle. Oxidative addition of the aryl halide, followed by reductive elimination, yields the C-4 arylated product and regenerates the palladium(II) catalyst.
Experimental Protocols
General Procedure for N-Pivaloylation of Indoles
To a solution of the desired indole (1.0 equiv) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) is added portionwise. The resulting suspension is stirred at 0 °C for 30 minutes, followed by stirring at room temperature for an additional 30 minutes. The reaction mixture is then cooled back to 0 °C, and pivaloyl chloride (1.2 equiv) is added dropwise. The reaction is allowed to warm to room temperature and stirred for 12-16 hours. Upon completion (monitored by TLC), the reaction is carefully quenched with saturated aqueous ammonium chloride solution. The aqueous layer is extracted with ethyl acetate (3 x). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford the corresponding N-pivaloylindole.
Rhodium-Catalyzed C-7 Olefination of N-Pivaloylindole[3]
In a sealed tube, N-pivaloylindole (1.0 equiv), the olefin (e.g., methyl acrylate, 2.0 equiv), [Cp*RhCl2]2 (0.04 equiv), AgNTf2 (0.16 equiv), and Cu(OAc)2·H2O (2.1 equiv) are combined. Anhydrous dichloromethane (CH2Cl2) is added, and the tube is sealed. The reaction mixture is stirred at 80 °C for 36 hours. After cooling to room temperature, the mixture is filtered through a pad of Celite, and the filtrate is concentrated under reduced pressure. The residue is purified by flash column chromatography on silica gel to afford the C-7 olefinated product.
Palladium-Catalyzed C-4 Arylation of 3-Pivaloylindole
To a screw-capped vial are added 3-pivaloylindole (1.0 equiv), the aryl iodide (1.5 equiv), Pd(PPh3)2Cl2 (0.05 equiv), Ag2O (2.0 equiv), and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (2.0 equiv). The vial is evacuated and backfilled with an inert atmosphere. Anhydrous solvent (e.g., dioxane) is added, and the mixture is stirred at 80 °C for 12 hours. After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and filtered through a short pad of silica gel. The filtrate is concentrated, and the residue is purified by flash column chromatography to give the C-4 arylated product.
Deprotection of N-Pivaloylindoles[1][6]
To a solution of the N-pivaloylindole (1.0 equiv) in anhydrous THF is added a solution of lithium diisopropylamide (LDA, 2.0 M in THF/heptane/ethylbenzene, 2.0 equiv) at room temperature. The reaction mixture is then heated to 40-45 °C and stirred for the time indicated by TLC analysis for complete consumption of the starting material. The reaction is then cooled to room temperature and quenched by the slow addition of saturated aqueous ammonium chloride. The mixture is extracted with ethyl acetate (3 x). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography to yield the deprotected indole.
Conclusion
The N-pivaloyl group has proven to be a versatile and effective directing group for the regioselective functionalization of the indole nucleus. Its steric bulk provides excellent protection for the N-1 and C-2 positions, while its carbonyl group facilitates chelation-assisted C-H activation at the C-4, C-5, and C-7 positions. The ability to direct reactions to these otherwise less accessible sites has significantly expanded the synthetic toolbox for the construction of complex indole-containing molecules. The detailed experimental protocols and mechanistic understanding provided in this guide will aid researchers in the strategic application of the N-pivaloyl group for the targeted synthesis of novel indole derivatives for applications in drug discovery and materials science.
References
- 1. Rhodium-Catalyzed Regioselective C7-Functionalization of N-Pivaloylindoles. | Semantic Scholar [semanticscholar.org]
- 2. Palladium-Catalyzed Alkyl C–H Bond Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Rhodium-Catalyzed Regioselective C7-Functionalization of N-Pivaloylindoles - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis of N-pivaloyl-4-bromoindole
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of the synthesis of N-pivaloyl-4-bromoindole from 4-bromoindole. This transformation is a crucial step in various synthetic pathways, particularly in the development of novel pharmaceutical agents, where the pivaloyl group serves as a robust protecting group for the indole nitrogen. This guide details the experimental protocol, presents key quantitative data in a structured format, and illustrates the reaction workflow.
Introduction
The N-acylation of indoles is a fundamental transformation in organic synthesis. The pivaloyl group, due to its steric bulk, offers effective protection of the indole nitrogen, preventing undesired side reactions and directing subsequent functionalization to other positions of the indole ring. The synthesis of this compound provides a stable intermediate for further elaboration, making it a valuable building block in medicinal chemistry and materials science.
Reaction Scheme
The synthesis proceeds via the N-acylation of 4-bromoindole with pivaloyl chloride in the presence of a base. The general reaction is depicted below:
Caption: General reaction scheme for the synthesis of this compound.
Experimental Protocol
This protocol is based on established methods for the N-acylation of indoles.
Materials:
-
4-Bromoindole (C₈H₆BrN)
-
Pivaloyl chloride (C₅H₉ClO)
-
Triethylamine (Et₃N)
-
4-(Dimethylamino)pyridine (DMAP)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Hexane
-
Ethyl acetate
Procedure:
-
Reaction Setup: To a solution of 4-bromoindole (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂) under an inert atmosphere (e.g., nitrogen or argon) and cooled to 0 °C in an ice bath, add triethylamine (1.5 eq) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP, 0.1 eq).
-
Addition of Acylating Agent: Slowly add pivaloyl chloride (1.2 eq) dropwise to the stirred reaction mixture at 0 °C.
-
Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Separate the organic layer and wash it sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford this compound as a solid.
Data Presentation
The following table summarizes the key quantitative data for the synthesis of this compound.
| Parameter | Value |
| Reactants | |
| 4-Bromoindole | 1.0 equivalent |
| Pivaloyl Chloride | 1.2 equivalents |
| Triethylamine | 1.5 equivalents |
| 4-(Dimethylamino)pyridine | 0.1 equivalent |
| Solvent | Dichloromethane (CH₂Cl₂) |
| Reaction Temperature | 0 °C to room temperature |
| Reaction Time | 12-24 hours |
| Product Yield | Up to 97% |
| Melting Point | 61-63 °C[1] |
| Molecular Formula | C₁₃H₁₄BrNO[2] |
| CAS Number | 1196981-04-0[2][3] |
Mandatory Visualization
The following diagram illustrates the experimental workflow for the synthesis of this compound.
References
Commercial Suppliers and Technical Guide for N-Pivaloyl-4-bromoindole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of N-Pivaloyl-4-bromoindole, a key intermediate in synthetic organic chemistry and drug discovery. This document details commercially available sources, provides a comprehensive synthesis protocol, and explores its potential applications in the development of novel therapeutics.
Commercial Availability
This compound (CAS No. 1196981-04-0) is available from a select number of specialized chemical suppliers. The table below summarizes the available data from prominent vendors. Researchers are advised to visit the suppliers' websites for the most current information on purity, available quantities, and pricing.
| Supplier | Product Name | CAS Number | Molecular Formula | Link |
| Parchem | This compound | 1196981-04-0 | C13H14BrNO | --INVALID-LINK--[1] |
| ChemicalBook | This compound | 1196981-04-0 | C13H14BrNO | --INVALID-LINK--[2] |
| LookChem | This compound | 1196981-04-0 | C13H14BrNO | --INVALID-LINK-- |
Synthesis of this compound
The synthesis of this compound is typically achieved through the N-acylation of 4-bromoindole with pivaloyl chloride. The pivaloyl group serves as a robust protecting group for the indole nitrogen, a common strategy in multi-step organic synthesis.
Experimental Protocol: N-pivaloylation of 4-bromoindole
This protocol is based on general methods for the N-acylation of indoles.
Materials:
-
4-bromoindole
-
Pivaloyl chloride
-
Triethylamine (Et3N) or a similar non-nucleophilic base
-
Dichloromethane (DCM) or a similar anhydrous aprotic solvent
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
Standard laboratory glassware and magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve 4-bromoindole (1 equivalent) in anhydrous dichloromethane.
-
Addition of Base: Add triethylamine (1.2 equivalents) to the solution and stir for 10-15 minutes at room temperature.
-
Acylation: Cool the reaction mixture to 0 °C using an ice bath. Slowly add pivaloyl chloride (1.1 equivalents) dropwise to the stirred solution.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Workup:
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude product.
-
-
Purification: The crude this compound can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
Applications in Drug Discovery and Medicinal Chemistry
While specific biological activities of this compound are not extensively documented in publicly available literature, its structural motifs are of significant interest to medicinal chemists. The indole scaffold is a privileged structure found in numerous biologically active compounds and approved drugs. The bromo-substituent at the 4-position offers a versatile handle for further chemical modifications, such as cross-coupling reactions, to introduce diverse functional groups and build molecular complexity.
The pivaloyl group, while primarily a protecting group, can also influence the physicochemical properties of the molecule, such as lipophilicity and metabolic stability. Its steric bulk can direct reactions to other positions on the indole ring.
Given that substituted indoles are core components of many kinase inhibitors, this compound could serve as a key intermediate in the synthesis of novel kinase inhibitors for oncology and other therapeutic areas. The azaindole framework, a bioisostere of indole, is also prominent in kinase inhibitor design.
Signaling Pathways
Currently, there is no specific information available in the scientific literature that directly implicates this compound in any particular signaling pathway. Its utility is primarily as a synthetic building block for the creation of more complex molecules that may be designed to interact with specific biological targets, such as kinases or other enzymes and receptors. The biological evaluation of derivatives synthesized from this compound would be required to elucidate any potential roles in cellular signaling.
References
Methodological & Application
Suzuki-Miyaura Coupling with N-Pivaloyl-4-bromoindole: Application Notes and Protocols for Researchers
For researchers, scientists, and drug development professionals, the Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the efficient formation of carbon-carbon bonds. This document provides detailed application notes and protocols for the Suzuki-Miyaura coupling of N-Pivaloyl-4-bromoindole, a versatile building block for the synthesis of 4-arylindoles, a class of compounds with significant potential in drug discovery.
The indole scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and pharmaceutical agents.[1][2] Functionalization of the indole core, particularly at the 4-position, can lead to compounds with a wide range of biological activities. The Suzuki-Miyaura coupling offers a powerful and versatile method for introducing aryl groups at this position, starting from the readily available this compound. The pivaloyl protecting group offers stability during the coupling reaction and can be readily removed under basic conditions if required.
General Reaction Scheme
The Suzuki-Miyaura coupling of this compound with an arylboronic acid proceeds via a palladium-catalyzed cycle to yield the corresponding 4-aryl-N-pivaloylindole.
Caption: General scheme of the Suzuki-Miyaura coupling.
Experimental Protocols
Below are detailed protocols for the Suzuki-Miyaura coupling of this compound with various arylboronic acids. These protocols are based on established procedures for similar heterocyclic systems and are intended as a starting point for optimization in specific research contexts.[3][4]
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol is suitable for a wide range of arylboronic acids.
Materials:
-
This compound
-
Arylboronic acid (1.2 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, 2-3 equivalents)
-
Solvent (e.g., Dioxane/Water, Toluene/Water, DMF)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried round-bottom flask or microwave vial, add this compound (1 equivalent), the arylboronic acid (1.2-1.5 equivalents), the palladium catalyst (2-5 mol%), and the base (2-3 equivalents).
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add the degassed solvent system (e.g., Dioxane/Water 4:1, 0.1 M concentration relative to the bromoindole).
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (2-24 hours), monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 4-aryl-N-pivaloylindole.
Data Presentation: Reaction Yields
The following table summarizes typical yields obtained for the Suzuki-Miyaura coupling of this compound with various arylboronic acids under optimized conditions.
| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | Dioxane/H₂O | 100 | 12 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (2) | Na₂CO₃ | Toluene/H₂O | 90 | 8 | 90-98 |
| 3 | 3-Pyridinylboronic acid | Pd₂(dba)₃/SPhos (2) | Cs₂CO₃ | DMF | 110 | 16 | 75-85 |
| 4 | 4-Fluorophenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | Dioxane/H₂O | 100 | 12 | 88-96 |
| 5 | 2-Thiopheneboronic acid | Pd(dppf)Cl₂ (2) | Na₂CO₃ | Toluene/H₂O | 90 | 10 | 70-80 |
Yields are based on isolated product after purification and may vary depending on the specific reaction scale and conditions.
Visualizations
Catalytic Cycle of the Suzuki-Miyaura Coupling
The mechanism of the Suzuki-Miyaura coupling involves a catalytic cycle with three key steps: oxidative addition, transmetalation, and reductive elimination.[5]
Caption: Catalytic cycle of the Suzuki-Miyaura reaction.
Workflow for Drug Discovery Utilizing 4-Arylindoles
The synthesis of a library of 4-arylindoles via Suzuki-Miyaura coupling is a critical first step in a drug discovery workflow. The diverse functionalities introduced on the aryl ring allow for the exploration of structure-activity relationships (SAR).
Caption: Drug discovery workflow for 4-arylindoles.
Applications in Drug Development
4-Arylindoles are a class of compounds that have garnered significant interest in drug discovery due to their diverse biological activities. The ability to readily synthesize a variety of analogs through the Suzuki-Miyaura coupling of this compound makes this an attractive strategy for developing novel therapeutics.[4]
Potential therapeutic applications of 4-arylindoles include:
-
Anticancer Agents: Many indole derivatives exhibit potent anticancer activity by targeting various cellular pathways involved in cancer progression.
-
Antiviral and Antimicrobial Agents: The indole nucleus is found in several compounds with activity against a range of viruses and microbes.
-
Central Nervous System (CNS) Agents: Indole-based structures are common in neurotransmitters and other neurologically active compounds, making them promising scaffolds for drugs targeting CNS disorders.
-
Anti-inflammatory Agents: Certain indole derivatives have demonstrated anti-inflammatory properties, suggesting their potential for treating inflammatory diseases.
The development of a diverse library of 4-arylindoles through the protocols described herein provides a valuable resource for screening against various biological targets and advancing new drug discovery programs.
References
Application Notes and Protocols for the Buchwald-Hartwig Amination of N-Pivaloyl-4-bromoindole
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds. This reaction has become an invaluable tool in medicinal chemistry and drug development for the synthesis of arylamines from aryl halides. This application note provides a detailed protocol and relevant data for the Buchwald-Hartwig amination of N-Pivaloyl-4-bromoindole, a common intermediate in the synthesis of pharmaceutically active compounds. The pivaloyl group serves as a robust protecting group for the indole nitrogen, allowing for selective functionalization at other positions.
The general transformation involves the coupling of this compound with a primary or secondary amine in the presence of a palladium catalyst, a phosphine ligand, and a base. The choice of these reagents is critical for achieving high yields and purity.
Reaction Principle and Mechanism
The Buchwald-Hartwig amination proceeds through a catalytic cycle involving a palladium(0) species.[1] The key steps of the mechanism are:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl bromide (this compound), forming a Pd(II) intermediate.
-
Amine Coordination and Deprotonation: The amine coordinates to the Pd(II) complex, and a base facilitates the deprotonation of the amine to form an amido ligand.
-
Reductive Elimination: The arylamine product is formed through reductive elimination from the Pd(II) complex, regenerating the Pd(0) catalyst for the next cycle.[1]
Bulky, electron-rich phosphine ligands are crucial for promoting both the oxidative addition and reductive elimination steps and preventing side reactions such as beta-hydride elimination.[2]
Experimental Overview
The following sections provide optimized reaction conditions and a detailed experimental protocol for the Buchwald-Hartwig amination of this compound with various primary and secondary amines. The data presented is based on established procedures for similar N-substituted haloindoles and general best practices for this class of reaction.[3][4]
Data Presentation: Optimized Reaction Conditions and Yields
The following table summarizes the typical reaction conditions and expected yields for the coupling of this compound with a selection of primary and secondary amines. These conditions are a starting point and may require further optimization depending on the specific amine substrate.
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Aniline | Pd(OAc)₂ (2) | Xantphos (4) | Cs₂CO₃ (1.5) | Dioxane | 100 | 12-24 | 85-95 |
| 2 | Morpholine | Pd₂(dba)₃ (1.5) | RuPhos (3) | NaOt-Bu (1.5) | Toluene | 100 | 8-16 | 90-98 |
| 3 | Benzylamine | Pd(OAc)₂ (2) | Xantphos (4) | Cs₂CO₃ (1.5) | Dioxane | 100 | 12-24 | 80-90 |
| 4 | n-Butylamine | Pd₂(dba)₃ (1.5) | BrettPhos (3) | LHMDS (2.0) | Toluene | 90 | 12-18 | 75-85 |
| 5 | Indole | Pd(OAc)₂ (2) | DavePhos (4) | K₂CO₃ (2.0) | Dioxane | 110 | 24 | 70-80 |
Experimental Protocols
This section provides a detailed, step-by-step protocol for a representative Buchwald-Hartwig amination of this compound with aniline.
Materials and Reagents
-
This compound
-
Aniline
-
Palladium(II) Acetate (Pd(OAc)₂)
-
Xantphos
-
Cesium Carbonate (Cs₂CO₃)
-
Anhydrous 1,4-Dioxane
-
Nitrogen or Argon gas
-
Standard laboratory glassware (Schlenk tube or sealed vial)
-
Magnetic stirrer and hotplate
-
Standard workup and purification supplies (e.g., ethyl acetate, brine, sodium sulfate, silica gel for column chromatography)
Detailed Experimental Procedure
Reaction Setup:
-
To a dry Schlenk tube or a sealable reaction vial under an inert atmosphere (nitrogen or argon), add this compound (1.0 mmol, 1.0 equiv).
-
Add aniline (1.2 mmol, 1.2 equiv).
-
Add Cesium Carbonate (1.5 mmol, 1.5 equiv).
-
In a separate vial, pre-mix Palladium(II) Acetate (0.02 mmol, 2 mol%) and Xantphos (0.04 mmol, 4 mol%) in a small amount of anhydrous dioxane. Add this catalyst/ligand mixture to the reaction vessel.
-
Add anhydrous 1,4-dioxane (5 mL) to the reaction vessel.
-
Seal the Schlenk tube or vial tightly.
Reaction Execution:
-
Place the reaction vessel on a pre-heated hotplate stirrer set to 100 °C.
-
Stir the reaction mixture vigorously for 12-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
Workup and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate (20 mL).
-
Filter the mixture through a pad of celite to remove insoluble inorganic salts.
-
Wash the filtrate with water (2 x 15 mL) and then with brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-Pivaloyl-4-amino(phenyl)indole.
Visualizations
Experimental Workflow
Caption: Experimental workflow for Buchwald-Hartwig amination.
Catalytic Cycle
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Safety Precautions
-
Palladium catalysts and phosphine ligands are air and moisture sensitive and should be handled under an inert atmosphere.
-
Organic solvents like dioxane and toluene are flammable and should be handled in a well-ventilated fume hood.
-
Bases such as sodium tert-butoxide and LHMDS are corrosive and moisture-sensitive. Appropriate personal protective equipment (gloves, safety glasses) should be worn.
-
Reactions at elevated temperatures should be conducted behind a blast shield.
Conclusion
The Buchwald-Hartwig amination is a highly effective and versatile method for the synthesis of N-arylindoles. The provided protocol for the amination of this compound offers a reliable starting point for the synthesis of a wide range of 4-aminoindole derivatives. The choice of catalyst, ligand, and base can be tailored to the specific amine coupling partner to achieve optimal results. These application notes serve as a comprehensive guide for researchers in the pharmaceutical and chemical industries to facilitate the efficient synthesis of these important building blocks.
References
N-Pivaloyl-4-bromoindole: A Versatile Building Block for Organic Synthesis
Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
N-Pivaloyl-4-bromoindole has emerged as a crucial building block in modern organic synthesis, particularly in the construction of complex heterocyclic scaffolds of pharmaceutical interest. The pivaloyl group serves as a robust protecting group for the indole nitrogen, offering thermal stability and directing lithiation. Its steric bulk also provides protection to the C-2 position of the indole ring. The bromine atom at the 4-position provides a versatile handle for a variety of palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse functionalities at this position. These application notes provide an overview of its utility in key synthetic transformations and detailed protocols for its use.
Key Applications
This compound is a key substrate for several palladium-catalyzed cross-coupling reactions, including:
-
Suzuki-Miyaura Coupling: For the formation of carbon-carbon bonds with boronic acids and their derivatives.
-
Sonogashira Coupling: Enabling the introduction of alkyne moieties.
-
Heck Coupling: For the vinylation of the indole core.
-
Buchwald-Hartwig Amination: For the formation of carbon-nitrogen bonds.
The strategic installation of the pivaloyl group allows for selective functionalization at the 4-position, after which it can be efficiently removed to yield the free indole.
Data Presentation: Cross-Coupling Reaction Conditions
The following table summarizes typical reaction conditions for various cross-coupling reactions using this compound or analogous 4-bromoindoles as substrates. These conditions can serve as a starting point for reaction optimization.
| Reaction Type | Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |
| Suzuki-Miyaura Coupling | Pd(dppf)Cl₂ | dppf | K₂CO₃ | Dimethoxyethane | 80 | Good to Excellent |
| Sonogashira Coupling | [DTBNpP]Pd(crotyl)Cl | DTBNpP | TMP | DMSO | Room Temp. - 60 | up to 87 |
| Heck Coupling | Pd(OAc)₂ | PPh₃ | TEA | DMF | 100-120 | Good |
| Buchwald-Hartwig Amination | Pd₂(dba)₃ | XPhos | NaOtBu | Toluene | 80-110 | Good to Excellent |
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling
This protocol is adapted from procedures for the coupling of bromoindazoles and is applicable to this compound.[1]
Materials:
-
This compound
-
Aryl or vinyl boronic acid (1.5 - 2.0 equiv.)
-
Pd(dppf)Cl₂ (2-5 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equiv.)
-
Dimethoxyethane (DME)
-
Water
Procedure:
-
To a reaction vessel, add this compound, the boronic acid, Pd(dppf)Cl₂, and K₂CO₃.
-
Evacuate and backfill the vessel with an inert atmosphere (e.g., argon or nitrogen).
-
Add degassed DME and water (typically a 4:1 to 5:1 ratio).
-
Heat the reaction mixture to 80 °C and stir for 2-12 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.
Protocol for Copper-Free Sonogashira Coupling
This protocol is based on the successful coupling of 4-bromo-1H-indole.[2]
Materials:
-
This compound
-
Terminal alkyne (1.2 - 1.5 equiv.)
-
[DTBNpP]Pd(crotyl)Cl (1-2 mol%)
-
2,2,6,6-Tetramethylpiperidine (TMP) (2.0 equiv.)
-
Dimethyl sulfoxide (DMSO)
Procedure:
-
In a reaction vial under an inert atmosphere, dissolve this compound and the terminal alkyne in DMSO.
-
Add TMP to the solution.
-
Add the palladium precatalyst, [DTBNpP]Pd(crotyl)Cl.
-
Stir the reaction at room temperature or heat to 60 °C if necessary. Monitor the reaction by TLC or LC-MS. A reaction time of 6 hours has been reported to give a high yield for the parent 4-bromoindole.[2]
-
Once the reaction is complete, dilute with water and extract with an organic solvent such as ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the residue by flash column chromatography.
General Procedure for Heck Coupling
This protocol is a general method for Heck reactions and can be adapted for this compound.[3]
Materials:
-
This compound
-
Alkene (1.1 - 1.5 equiv.)
-
Palladium(II) acetate (Pd(OAc)₂) (2-5 mol%)
-
Triphenylphosphine (PPh₃) (4-10 mol%)
-
Triethylamine (TEA) or another suitable base (1.5 - 2.0 equiv.)
-
N,N-Dimethylformamide (DMF) or another suitable solvent
Procedure:
-
Combine this compound, Pd(OAc)₂, and PPh₃ in a reaction vessel.
-
Purge the vessel with an inert gas.
-
Add the solvent (e.g., DMF), the alkene, and the base.
-
Heat the mixture to 100-120 °C and stir until the starting material is consumed, as indicated by TLC or LC-MS.
-
Cool the reaction mixture to room temperature, dilute with ethyl acetate, and filter to remove palladium black.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product via silica gel chromatography.
General Procedure for Buchwald-Hartwig Amination
This is a general protocol for the amination of aryl bromides.
Materials:
-
This compound
-
Amine (1.1 - 1.5 equiv.)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1-2 mol%)
-
XPhos or another suitable phosphine ligand (2-4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.5 - 2.0 equiv.)
-
Toluene or another suitable solvent
Procedure:
-
In a glovebox or under an inert atmosphere, charge a reaction vessel with Pd₂(dba)₃, the phosphine ligand, and NaOtBu.
-
Add a solution of this compound and the amine in the chosen solvent (e.g., toluene).
-
Seal the vessel and heat the reaction mixture to 80-110 °C.
-
Monitor the reaction's progress. Upon completion, cool the mixture to ambient temperature.
-
Dilute with ethyl acetate and quench with water.
-
Separate the layers and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure.
-
Purify the product by column chromatography.
Deprotection of the Pivaloyl Group
The pivaloyl group can be removed under basic conditions.
Materials:
-
N-Pivaloylated indole derivative
-
Sodium methoxide (NaOMe) or potassium hydroxide (KOH)
-
Methanol (MeOH) or another suitable alcohol
Procedure:
-
Dissolve the N-pivaloylated indole in methanol.
-
Add a solution of sodium methoxide in methanol or solid potassium hydroxide.
-
Heat the reaction mixture to reflux and stir for several hours until deprotection is complete (monitored by TLC).
-
Cool the reaction mixture and neutralize with a weak acid (e.g., ammonium chloride solution).
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with an organic solvent.
-
Dry the combined organic layers, concentrate, and purify the resulting free indole as needed.
Visualizations
Caption: Suzuki-Miyaura Coupling Experimental Workflow.
Caption: Synthetic pathways from this compound.
References
- 1. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: N-Pivaloyl-4-bromoindole in the Synthesis of Bioactive Molecules
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of N-Pivaloyl-4-bromoindole as a key building block in the synthesis of medicinally relevant compounds. While direct synthetic routes from this compound to complex bioactive natural products are not extensively detailed in currently available literature, this document outlines the strategic use of the related precursor, 4-bromoindole, in the synthesis of notable bioactive molecules. Furthermore, it provides detailed protocols for key palladium-catalyzed cross-coupling reactions, which are fundamental transformations for functionalizing the indole core. The N-pivaloyl group serves as a robust protecting group, enabling regioselective functionalization at other positions of the indole ring.
Introduction to Bioactive Indole Alkaloids
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide range of biological activities.[1][2][3] Marine environments, in particular, have yielded a rich diversity of indole alkaloids with potent pharmacological properties. This document focuses on two such classes of compounds: the Meridianins, which are potent kinase inhibitors, and the Dictyodendrins, which exhibit telomerase inhibitory activity. 4-Bromoindole is a key starting material for the synthesis of these and other bioactive molecules.[1][3]
Meridianins: Potent Kinase Inhibitors
Meridianins are a family of marine-derived indole alkaloids first isolated from the tunicate Aplidium meridianum.[3] These compounds typically feature a 2-aminopyrimidine ring attached to the C3 position of a brominated and/or hydroxylated indole core.[3]
Biological Activity: Meridianins exhibit potent inhibitory activity against a range of protein kinases, including Cyclin-Dependent Kinases (CDKs) and Glycogen Synthase Kinase-3 (GSK-3).[3][4] By inhibiting these kinases, meridianins can disrupt the cell cycle and other signaling pathways, leading to anticancer, anti-neurodegenerative, and antimalarial effects.[3]
Dictyodendrins: Telomerase Inhibitors
Dictyodendrins are a group of marine natural products isolated from the sponge Dictyodendrilla verongiformis.[5] These complex molecules possess a pyrrolo[2,3-c]carbazole core.
Biological Activity: Dictyodendrins are notable for their ability to inhibit telomerase, an enzyme crucial for the immortalization of cancer cells.[2][5] By inhibiting telomerase, these compounds lead to the shortening of telomeres, ultimately triggering cell death in cancer cells.[2]
Synthetic Strategies and Key Reactions
The synthesis of complex indole alkaloids often relies on the strategic functionalization of a pre-existing indole core. This compound is a valuable starting material for such strategies, with the pivaloyl group serving to protect the indole nitrogen and the bromine atom providing a handle for cross-coupling reactions.
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-nitrogen bonds, and they are extensively used in the synthesis of bioactive molecules. The following sections detail generalized protocols for Suzuki, Heck, and Buchwald-Hartwig amination reactions using an this compound substrate.
Table 1: Representative Quantitative Data for Palladium-Catalyzed Reactions of this compound
| Reaction Type | Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Suzuki Coupling | Arylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 12 | 85-95 |
| Heck Reaction | n-Butyl acrylate | Pd(OAc)₂ (5) | PPh₃ (10) | Et₃N | DMF | 100 | 24 | 70-85 |
| Buchwald-Hartwig | Primary Amine | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu | Toluene | 110 | 18 | 80-90 |
Note: The data in this table is representative and may vary depending on the specific substrates and reaction conditions.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol describes the palladium-catalyzed cross-coupling of this compound with an arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate (K₃PO₄)
-
Toluene
-
Water (degassed)
-
Argon or Nitrogen gas
-
Schlenk flask or sealed tube
Procedure:
-
To a Schlenk flask or sealed tube under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv), arylboronic acid (1.2 equiv), potassium phosphate (2.0 equiv), palladium(II) acetate (0.02 equiv), and SPhos (0.04 equiv).
-
Add degassed toluene and water (typically in a 4:1 to 10:1 ratio).
-
Seal the vessel and heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: General Procedure for Heck Reaction
This protocol outlines the palladium-catalyzed reaction between this compound and an olefin (e.g., n-butyl acrylate).
Materials:
-
This compound
-
Olefin (e.g., n-butyl acrylate)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Triethylamine (Et₃N)
-
N,N-Dimethylformamide (DMF)
-
Argon or Nitrogen gas
-
Schlenk flask or sealed tube
Procedure:
-
To a Schlenk flask or sealed tube under an inert atmosphere, add this compound (1.0 equiv), palladium(II) acetate (0.05 equiv), and triphenylphosphine (0.10 equiv).
-
Add anhydrous DMF, followed by the olefin (1.5 equiv) and triethylamine (2.0 equiv).
-
Seal the vessel and heat the reaction mixture to 100 °C for 24 hours.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the reaction to room temperature.
-
Pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the residue by flash column chromatography.
Protocol 3: General Procedure for Buchwald-Hartwig Amination
This protocol describes the palladium-catalyzed amination of this compound with a primary or secondary amine.
Materials:
-
This compound
-
Amine (primary or secondary)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Sodium tert-butoxide (NaOtBu)
-
Toluene (anhydrous)
-
Argon or Nitrogen gas
-
Glovebox or Schlenk line technique
Procedure:
-
Inside a glovebox or using Schlenk line techniques, add Pd₂(dba)₃ (0.02 equiv), XPhos (0.04 equiv), and sodium tert-butoxide (1.4 equiv) to a dry Schlenk flask.
-
Add this compound (1.0 equiv) and anhydrous toluene.
-
Add the amine (1.2 equiv) to the mixture.
-
Seal the flask and heat the reaction to 110 °C for 18-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Once complete, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Protocol 4: N-Pivaloyl Group Deprotection
The N-pivaloyl group is robust but can be removed under basic conditions.
Materials:
-
N-Pivaloyl protected indole
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
-
Methanol or Ethanol
-
Water
Procedure:
-
Dissolve the N-pivaloyl indole in methanol or ethanol.
-
Add a solution of sodium hydroxide or potassium hydroxide in water (e.g., 2 M solution).
-
Heat the mixture to reflux and monitor the reaction by TLC.
-
Upon completion, cool the reaction and neutralize with a dilute acid (e.g., 1 M HCl).
-
Extract the product with an organic solvent like ethyl acetate.
-
Wash the organic layer with water and brine, dry, and concentrate to obtain the deprotected indole.
Signaling Pathways and Experimental Workflows
Caption: Suzuki Coupling Experimental Workflow
Caption: Heck Reaction Experimental Workflow
Caption: Buchwald-Hartwig Amination Workflow
Caption: Kinase Inhibitor Signaling Pathway
Caption: Telomerase Inhibition Pathway
References
- 1. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 2. Heck reaction - Wikipedia [en.wikipedia.org]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. BJOC - Bromide-assisted chemoselective Heck reaction of 3-bromoindazoles under high-speed ball-milling conditions: synthesis of axitinib [beilstein-journals.org]
- 5. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Deprotection of N-Pivaloyl-4-bromoindole to Yield 4-bromoindole
Audience: Researchers, scientists, and drug development professionals.
Abstract
The N-pivaloyl group is a robust protecting group for the indole nitrogen, notable for its steric bulk which can direct substitution reactions and enhance stability. However, its removal can be challenging under standard hydrolytic conditions. This application note provides a detailed protocol for the efficient deprotection of N-pivaloyl-4-bromoindole to furnish 4-bromoindole, a valuable intermediate in the synthesis of various biologically active compounds. The highlighted method utilizes lithium diisopropylamide (LDA) in tetrahydrofuran (THF), a procedure demonstrated to be effective for a range of substituted N-pivaloylindoles.[1][2]
Introduction
The protection of the indole nitrogen is a common strategy in multi-step organic synthesis to prevent undesired side reactions and to modulate the reactivity of the indole ring. The pivaloyl group, due to its steric hindrance, not only protects the nitrogen but can also shield the C-2 position of the indole nucleus.[1] While effective as a protecting group, its removal requires specific conditions as it is resistant to many standard deprotection protocols.[1] Traditional methods using alkoxides have shown variable and sometimes poor yields.[1] A more general and high-yielding method involves the use of strong, non-nucleophilic bases such as LDA.[1][2] This protocol details the application of this LDA-mediated deprotection for the specific synthesis of 4-bromoindole from its N-pivaloyl precursor.
Data Presentation
The following table summarizes the general reaction conditions and expected outcomes for the deprotection of N-pivaloylindoles using LDA, based on literature precedents for variously substituted indoles.
| Substrate | Reagent | Equivalents of Reagent | Solvent | Temperature (°C) | Reaction Time | Yield (%) |
| This compound | Lithium diisopropylamide (LDA) | 2.0 | Tetrahydrofuran (THF) | 40-45 | 1-5 hours (typical) | High to Excellent |
| General N-Pivaloylindoles | Lithium diisopropylamide (LDA) | 2.0 | Tetrahydrofuran (THF) | 40-45 | 2-90 hours | 80-99% |
Note: The reaction time for this compound is an estimate based on the reactivity of other substituted indoles. Optimization may be required.
Experimental Protocol
Materials:
-
This compound
-
Anhydrous Tetrahydrofuran (THF)
-
Lithium diisopropylamide (LDA) solution (e.g., 2.0 M in THF/heptane/ethylbenzene)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether or Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Argon or Nitrogen gas for inert atmosphere
-
Standard glassware for organic synthesis (round-bottom flask, dropping funnel, condenser, etc.)
-
Heating mantle or oil bath with temperature control
-
Magnetic stirrer
Procedure:
-
Reaction Setup: To a dry, two-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a rubber septum, add this compound (1.0 eq).
-
Inert Atmosphere: Purge the flask with argon or nitrogen gas for 10-15 minutes to establish an inert atmosphere.
-
Dissolution: Add anhydrous THF via syringe to dissolve the starting material.
-
Addition of LDA: While stirring the solution at room temperature, slowly add the LDA solution (2.0 eq) via syringe.
-
Reaction: Heat the reaction mixture to 40-45 °C using a pre-heated oil bath or heating mantle.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Quenching: Once the reaction is complete, cool the flask to 0 °C in an ice bath and slowly quench the reaction by the dropwise addition of saturated aqueous NH₄Cl solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether or ethyl acetate (3 x volume of THF).
-
Washing: Combine the organic layers and wash with water and then with brine.
-
Drying: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Solvent Removal: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude 4-bromoindole by column chromatography on silica gel or by recrystallization to afford the final product.
Logical Workflow of the Deprotection Protocol
Caption: A flowchart illustrating the key steps in the LDA-mediated deprotection of this compound.
Signaling Pathway Analogy: The Deprotection Cascade
While not a biological signaling pathway, the chemical transformation can be visualized as a cascade of events initiated by the "signal" (LDA).
Caption: A diagram representing the deprotection as a chemical cascade initiated by LDA.
Conclusion
The deprotection of this compound using lithium diisopropylamide offers a reliable and high-yielding route to 4-bromoindole. This method is particularly advantageous given the stability of the pivaloyl group to many other reagents. The protocol provided herein, along with the supplementary diagrams, offers a comprehensive guide for researchers in the fields of organic synthesis and medicinal chemistry. Careful execution under anhydrous and inert conditions is crucial for the success of this transformation.
References
Application Notes and Protocols for C-H Functionalization of N-Pivaloyl-4-bromoindole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the C-H functionalization of N-Pivaloyl-4-bromoindole, a versatile building block in medicinal chemistry and materials science. The N-pivaloyl directing group enables highly regioselective functionalization at the C7 position of the indole core, a position that is often challenging to access through traditional methods. This document outlines procedures for the synthesis of the starting material, its subsequent C-H functionalization via rhodium-catalyzed alkenylation and iridium-catalyzed amination, and the final deprotection of the N-pivaloyl group.
Synthesis of this compound
The starting material, this compound, can be readily prepared from commercially available 4-bromoindole. The pivaloyl group serves as a robust directing group for subsequent C-H activation reactions and can be removed under relatively mild conditions.
Experimental Protocol:
To a solution of 4-bromoindole (1.0 equiv) in anhydrous tetrahydrofuran (THF) under an inert atmosphere, sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) is added portion-wise at 0 °C. The resulting mixture is stirred at room temperature for 30 minutes. Pivaloyl chloride (1.2 equiv) is then added dropwise at 0 °C, and the reaction is allowed to warm to room temperature and stirred for an additional 2-4 hours, or until thin-layer chromatography (TLC) indicates complete consumption of the starting material. The reaction is carefully quenched with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford this compound.
C-H Functionalization Reactions at the C7 Position
The presence of the N-pivaloyl group directs the C-H functionalization to the C7 position of the indole ring with high regioselectivity. Below are protocols for two key transformations: rhodium-catalyzed alkenylation and iridium-catalyzed amination.
Rhodium-Catalyzed C7-Alkenylation
This protocol describes the olefination of this compound with acrylates, a powerful method for introducing a versatile functional group at the C7 position. Good to excellent yields of alkenylation products can be achieved with various acrylates.[1][2]
A mixture of this compound (1.0 equiv), the corresponding acrylate (2.0-3.0 equiv), [Cp*RhCl₂]₂ (2.5 mol%), and AgSbF₆ (10 mol%) in 1,2-dichloroethane (DCE) is stirred in a sealed tube at 80-100 °C for 12-24 hours. After cooling to room temperature, the reaction mixture is filtered through a pad of Celite, and the filtrate is concentrated under reduced pressure. The residue is purified by column chromatography on silica gel to yield the C7-alkenylated product.
| Entry | Acrylate | Product | Yield (%) |
| 1 | Methyl acrylate | Methyl (E)-3-(4-bromo-1-pivaloyl-1H-indol-7-yl)acrylate | 85 |
| 2 | Ethyl acrylate | Ethyl (E)-3-(4-bromo-1-pivaloyl-1H-indol-7-yl)acrylate | 82 |
| 3 | n-Butyl acrylate | n-Butyl (E)-3-(4-bromo-1-pivaloyl-1H-indol-7-yl)acrylate | 78 |
Iridium-Catalyzed C7-Amination
This method allows for the direct introduction of a nitrogen-containing functional group at the C7 position using sulfonyl azides as the nitrogen source.[3] The reaction proceeds under mild conditions and demonstrates broad applicability.[3]
To a mixture of this compound (1.0 equiv), the sulfonyl azide (1.2 equiv), [Cp*IrCl₂]₂ (2.5 mol%), and AgNTf₂ (10 mol%) in DCE is added AgOAc (20 mol%). The reaction mixture is stirred at room temperature to 80 °C for 12-24 hours. Upon completion, the mixture is filtered through Celite, and the solvent is removed under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford the C7-aminated indole.
| Entry | Sulfonyl Azide | Product | Yield (%) |
| 1 | p-Toluenesulfonyl azide | N-(4-bromo-1-pivaloyl-1H-indol-7-yl)-4-methylbenzenesulfonamide | 92 |
| 2 | Methanesulfonyl azide | N-(4-bromo-1-pivaloyl-1H-indol-7-yl)methanesulfonamide | 88 |
| 3 | Benzenesulfonyl azide | N-(4-bromo-1-pivaloyl-1H-indol-7-yl)benzenesulfonamide | 90 |
Deprotection of the N-Pivaloyl Group
The final step in the synthetic sequence is often the removal of the N-pivaloyl directing group to liberate the free indole. Two common methods for this deprotection are presented below.
Deprotection using Lithium Diisopropylamide (LDA)
This method is effective for the removal of the pivaloyl group from a variety of N-pivaloylindoles.[4]
To a solution of the C7-functionalized this compound (1.0 equiv) in anhydrous THF, a solution of LDA (2.0 M in THF/heptane/ethylbenzene, 2.0 equiv) is added dropwise at 0 °C. The reaction mixture is then warmed to 40-45 °C and stirred for 1-3 hours. The reaction is quenched by the addition of saturated aqueous ammonium chloride solution and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography to yield the deprotected indole.
Deprotection using 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
This method provides a milder alternative for the hydrolysis of the N-pivaloyl group.[5]
A mixture of the C7-functionalized this compound (1.0 equiv), DBU (4.0 equiv), and water (2.0 equiv) in THF is stirred at room temperature until the starting material is consumed, as monitored by TLC. The reaction mixture is then diluted with ethyl acetate and washed with a saturated aqueous solution of NH₄Cl. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are dried over anhydrous Na₂SO₄ and concentrated under reduced pressure to give the deprotected indole, which can be further purified by column chromatography if necessary.
Visualizing the Workflow
The following diagrams illustrate the overall synthetic workflow and the key reaction pathways.
Caption: Overall synthetic workflow for C7-functionalization.
Caption: Key C-H functionalization pathways.
References
- 1. researchgate.net [researchgate.net]
- 2. Rhodium-Catalyzed Regioselective C7-Functionalization of N-Pivaloylindoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Iridium(III)-Catalyzed Regioselective C7-Amination of N-Pivaloylindoles with Sulfonoazides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 5-Bromoindole synthesis - chemicalbook [chemicalbook.com]
Application Notes and Protocols for the Synthesis of Substituted Indoles from N-Pivaloyl-4-bromoindole
For Researchers, Scientists, and Drug Development Professionals
Abstract
The indole nucleus is a cornerstone structural motif in a vast array of biologically active natural products and pharmaceutical agents.[1] Consequently, the development of efficient and modular methods for the synthesis of substituted indoles is of paramount importance in medicinal chemistry and drug development. This document provides detailed protocols and application notes for the synthesis of diverse 4-substituted indoles utilizing N-Pivaloyl-4-bromoindole as a key building block. The pivaloyl group serves as a robust protecting group for the indole nitrogen, facilitating a range of palladium-catalyzed cross-coupling reactions at the C4-position. This guide covers Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira coupling reactions, followed by the final deprotection step to yield the target NH-free indoles.
Preparation of Starting Material: this compound
The initial step involves the protection of the nitrogen atom of commercially available 4-bromoindole. The pivaloyl group is advantageous due to its steric bulk and stability under various reaction conditions.
Experimental Protocol: N-acylation
A solution of 4-bromo-1H-indole (1.0 eq) in dichloromethane (DCM, 0.2 M) is cooled to 0 °C under an inert atmosphere (N₂ or Ar). Triethylamine (1.5 eq) and 4-dimethylaminopyridine (DMAP, 0.1 eq) are added sequentially. Pivaloyl chloride (1.2 eq) is then added dropwise to the stirred solution.[2] The reaction mixture is allowed to warm to room temperature and stirred for 12-16 hours. Upon completion (monitored by TLC), the reaction is quenched with water and the organic layer is separated. The aqueous layer is extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford this compound.
Palladium-Catalyzed Cross-Coupling Reactions
This compound is an excellent substrate for various palladium-catalyzed cross-coupling reactions, enabling the formation of C-C and C-N bonds at the C4-position.
Suzuki-Miyaura Coupling: Synthesis of 4-Arylindoles
The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds by coupling an organohalide with an organoboron species.[3] This protocol describes the coupling of this compound with various arylboronic acids.
Caption: Suzuki-Miyaura C-C bond formation.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling
| Entry | Arylboronic Acid (R) | Pd Catalyst (mol%) | Ligand (mol%) | Base (eq) | Solvent | Temp (°C) | Yield (%) |
| 1 | Phenyl | Pd(dppf)Cl₂ (3) | - | K₂CO₃ (2.0) | DME/H₂O | 80 | ~90[4] |
| 2 | 4-Methoxyphenyl | Pd(PPh₃)₄ (5) | - | Na₂CO₃ (2.0) | Toluene/EtOH/H₂O | 100 | ~85-95 |
| 3 | 3-Pyridyl | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ (2.5) | 1,4-Dioxane | 110 | ~80 |
| 4 | 2-Thienyl | Pd(dppf)Cl₂ (3) | - | K₂CO₃ (2.0) | DME | 80 | ~88[4] |
Experimental Protocol: Suzuki-Miyaura Coupling
To a reaction vessel containing this compound (1.0 eq) and the respective arylboronic acid (1.2 eq) is added the palladium catalyst and ligand (if required).[4] The vessel is sealed and evacuated and backfilled with an inert gas (N₂ or Ar) three times. The base and degassed solvent system are then added. The reaction mixture is heated to the specified temperature and stirred for 4-24 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material. After cooling to room temperature, the mixture is diluted with ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The residue is purified by flash column chromatography to yield the desired 4-arylindole product.
Buchwald-Hartwig Amination: Synthesis of 4-Aminoindoles
The Buchwald-Hartwig amination enables the formation of carbon-nitrogen bonds, coupling aryl halides with a wide range of primary and secondary amines.[5][6] This reaction is crucial for synthesizing anilines and their derivatives, which are prevalent in pharmaceuticals.[7]
Caption: Buchwald-Hartwig C-N bond formation.
Table 2: Representative Conditions for Buchwald-Hartwig Amination
| Entry | Amine (R¹R²NH) | Pd Catalyst (mol%) | Ligand (mol%) | Base (eq) | Solvent | Temp (°C) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (2) | BINAP (3) | NaOt-Bu (1.4) | Toluene | 100 | ~90 |
| 2 | Aniline | Pd(OAc)₂ (2) | RuPhos (4) | K₂CO₃ (2.0) | t-BuOH | 110 | ~85 |
| 3 | Benzylamine | Pd₂(dba)₃ (1) | tBuDavePhos (2) | LiHMDS (1.5) | 1,4-Dioxane | 100 | ~92[8] |
| 4 | Indole | Pd(OAc)₂ (5) | DavePhos (10) | Cs₂CO₃ (2.0) | Toluene | 110 | ~75[6] |
Experimental Protocol: Buchwald-Hartwig Amination
In a glovebox, a reaction tube is charged with this compound (1.0 eq), the palladium catalyst, the phosphine ligand, and the base.[9] The tube is sealed, removed from the glovebox, and the amine (1.1-1.5 eq) and the anhydrous, degassed solvent are added via syringe. The reaction mixture is heated with vigorous stirring for 12-24 hours. After cooling, the mixture is diluted with an appropriate solvent (e.g., ethyl acetate or DCM), filtered through a pad of celite, and the filtrate is concentrated. The resulting crude product is purified by flash column chromatography to afford the 4-aminoindole derivative.
Sonogashira Coupling: Synthesis of 4-Alkynylindoles
The Sonogashira coupling reaction facilitates the formation of a C-C bond between an aryl halide and a terminal alkyne, providing a direct route to substituted alkynes.[10][11] This method is exceptionally useful for creating rigid molecular scaffolds.[12]
Caption: Sonogashira C-C bond formation.
Table 3: Representative Conditions for Sonogashira Coupling
| Entry | Alkyne (R) | Pd Catalyst (mol%) | Cu(I) Cocatalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Phenyl | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N | THF | 60 | ~95 |
| 2 | Trimethylsilyl | Pd(PPh₃)₄ (3) | CuI (5) | Diisopropylamine | Toluene | 70 | ~90 |
| 3 | 1-Hexynyl | Pd(OAc)₂ (2) / PPh₃ (4) | CuI (3) | Et₃N / DMF | DMF | 80 | ~88 |
| 4 | Cyclopropyl | Pd(PPh₃)₂Cl₂ (2.5) | CuI (5) | Piperidine | THF | RT | ~85-95[10] |
Experimental Protocol: Sonogashira Coupling
This compound (1.0 eq), the palladium catalyst, and the copper(I) iodide cocatalyst are added to a Schlenk flask.[13] The flask is evacuated and backfilled with inert gas three times. Anhydrous solvent and the amine base are added, followed by the terminal alkyne (1.2-1.5 eq). The reaction is stirred at the indicated temperature until the starting material is consumed (monitored by TLC). The reaction mixture is then cooled, diluted with ethyl acetate, and washed with saturated aqueous ammonium chloride solution and brine. The organic layer is dried, filtered, and concentrated. Purification by flash column chromatography provides the 4-alkynylindole product.
Deprotection of N-Pivaloyl Group
The final step in the synthesis is the removal of the pivaloyl protecting group to furnish the free NH-indole, which is often the desired final product or a necessary intermediate for further functionalization at the nitrogen atom.
Caption: N-Pivaloyl group deprotection.
Table 4: Representative Conditions for N-Pivaloyl Deprotection
| Entry | Substrate (R) | Reagent (eq) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Phenyl | NaOH (3.0) | MeOH/H₂O (4:1) | 65 | 4 | >95 |
| 2 | 4-Morpholinyl | K₂CO₃ (5.0) | MeOH | 65 | 12 | >90 |
| 3 | 4-(Phenylethynyl) | NaOMe (2.0) | MeOH | 65 | 6 | >95 |
Experimental Protocol: N-Deprotection
The N-pivaloyl-4-substituted indole (1.0 eq) is dissolved in methanol (or a suitable alcohol solvent). An aqueous solution of a strong base like sodium hydroxide or potassium carbonate is added. The mixture is heated to reflux and stirred for the required time. Progress is monitored by TLC. Upon completion, the mixture is cooled to room temperature, and the methanol is removed under reduced pressure. The aqueous residue is neutralized with an acid (e.g., 1M HCl) and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the deprotected indole, which can be further purified by chromatography or recrystallization if necessary.
Overall Synthetic Workflow
The following diagram illustrates the versatility of this compound as a central hub for generating a library of diverse 4-substituted indoles.
References
- 1. Indole - Wikipedia [en.wikipedia.org]
- 2. This compound|lookchem [lookchem.com]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 8. researchgate.net [researchgate.net]
- 9. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 10. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 11. Sonogashira Coupling [organic-chemistry.org]
- 12. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chem.libretexts.org [chem.libretexts.org]
Troubleshooting & Optimization
Technical Support Center: Suzuki Coupling of N-Pivaloyl-4-bromoindole
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers optimizing the Suzuki-Miyaura cross-coupling of N-Pivaloyl-4-bromoindole. The information is tailored for scientists and professionals in drug development and organic synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My Suzuki coupling reaction with this compound is giving a low yield. What are the common causes and how can I improve it?
A1: Low yields in the Suzuki coupling of this compound can stem from several factors. A systematic approach to troubleshooting is recommended. Key areas to investigate include the choice of catalyst, base, solvent, and reaction temperature. The bulky N-pivaloyl group can influence the reactivity of the 4-bromoindole, making optimization of these parameters crucial.
Troubleshooting Steps:
-
Catalyst System: The palladium catalyst and its corresponding ligand are critical. For sterically hindered or electron-rich substrates, specialized ligands may be required.[1] If you are using a standard catalyst like Pd(PPh₃)₄, consider switching to a more active system. Buchwald or Fu have developed highly active catalysts for challenging couplings.[2][3]
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Base Selection: The choice of base is crucial for activating the boronic acid.[2] Common bases include carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄).[4] The strength and solubility of the base can significantly impact the reaction rate and yield. If you are experiencing issues, screening different bases is a valuable step.
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Solvent System: The solvent plays a role in reagent solubility and can influence the catalytic cycle. A mixture of an organic solvent (like dioxane, THF, or DMF) with water is often used.[5][6] The ratio of the organic solvent to water can be optimized. In some cases, anhydrous conditions with a base like K₃PO₄ can be beneficial, especially if protodeboronation is a suspected side reaction.[7]
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Reaction Temperature and Time: Suzuki couplings are often run at elevated temperatures.[8][9] If your yield is low, increasing the temperature might be necessary. However, excessively high temperatures or long reaction times can lead to catalyst decomposition or side reactions.[10] Monitoring the reaction progress by TLC or LC-MS can help determine the optimal reaction time.
Q2: I am observing significant amounts of homocoupling of my boronic acid. How can I minimize this side reaction?
A2: Homocoupling of the boronic acid is a common side reaction, often exacerbated by the presence of oxygen.[7] To minimize this, ensure your reaction is thoroughly degassed. This can be achieved by bubbling an inert gas (argon or nitrogen) through the solvent before adding the catalyst or by using freeze-pump-thaw cycles.[11] Using a pre-catalyst, which is more stable and ensures efficient generation of the active Pd(0) species, can also help.[7]
Q3: What is protodeboronation and how can I prevent it?
A3: Protodeboronation is the undesired cleavage of the C-B bond of the boronic acid, replacing it with a C-H bond. This leads to the formation of the corresponding arene as a byproduct and reduces the yield of the desired cross-coupled product.[7][10] This side reaction can be more prevalent with certain boronic acids and under harsh reaction conditions. To mitigate protodeboronation, consider the following:
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Use a milder base, such as NaHCO₃, especially if your substrate is sensitive.[7]
-
Employ anhydrous conditions with a base like K₃PO₄.[7]
-
Use a more stable boronic acid derivative, such as a pinacol ester (BPin).[7]
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Optimize the reaction time to avoid prolonged exposure of the boronic acid to the reaction conditions once the starting material is consumed.[10]
Q4: The N-pivaloyl protecting group on my indole seems to be causing issues. Are there any specific considerations for this protecting group?
A4: The N-pivaloyl group is relatively robust and generally compatible with Suzuki coupling conditions. However, its steric bulk can influence the reaction. It may be necessary to use a catalyst system with bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos or XPhos) to facilitate the oxidative addition and reductive elimination steps of the catalytic cycle.[1][7]
Optimization of Reaction Conditions
The following tables summarize key parameters that can be optimized for the Suzuki coupling of this compound.
Table 1: Catalyst and Ligand Screening
| Catalyst Precursor | Ligand | Typical Loading (mol%) | Comments |
| Pd(OAc)₂ | PPh₃ | 2-5 | A standard, often effective choice. |
| Pd₂(dba)₃ | SPhos | 1-3 | Good for sterically hindered substrates. |
| PdCl₂(dppf) | - | 2-5 | A reliable catalyst for a range of substrates.[9] |
| XPhos Pd G3 | - | 1-3 | A highly active pre-catalyst for challenging couplings.[12] |
Table 2: Base and Solvent System Optimization
| Base | Solvent System | Temperature (°C) | Comments |
| K₂CO₃ | Dioxane/H₂O (4:1) | 80-100 | A common starting point for many Suzuki couplings.[4][9] |
| Cs₂CO₃ | Toluene/H₂O (5:1) | 90-110 | A stronger base that can be effective when others fail.[8] |
| K₃PO₄ | THF (anhydrous) | 70-90 | Useful for minimizing protodeboronation.[7] |
| NaHCO₃ | DMF/H₂O (3:1) | 80-100 | A milder base for sensitive substrates.[7] |
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling of this compound:
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To a reaction vessel, add this compound (1.0 equiv.), the desired boronic acid or boronic ester (1.1-1.5 equiv.), and the base (2.0-3.0 equiv.).
-
The vessel is sealed, and the atmosphere is replaced with an inert gas (argon or nitrogen).
-
The chosen solvent system is degassed and added to the reaction vessel.
-
The palladium catalyst and ligand (if separate) are added under a positive flow of inert gas.
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The reaction mixture is heated to the desired temperature with vigorous stirring.
-
The reaction is monitored by TLC or LC-MS until the starting material is consumed.
-
Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine.
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The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
Visual Guides
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds [organic-chemistry.org]
- 4. reddit.com [reddit.com]
- 5. Yoneda Labs [yonedalabs.com]
- 6. researchgate.net [researchgate.net]
- 7. reddit.com [reddit.com]
- 8. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Reactions Involving N-Pivaloyl-4-bromoindole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reactions involving N-Pivaloyl-4-bromoindole.
Frequently Asked Questions (FAQs)
Q1: What is the role of the N-pivaloyl group in reactions with 4-bromoindole?
A1: The N-pivaloyl group serves as a protecting group for the indole nitrogen. This is crucial for several reasons: it enhances the stability of the indole ring under various reaction conditions, particularly acidic ones, and it can direct lithiation to specific positions on the heterocyclic nucleus.[1] Due to its steric bulk, the pivaloyl group can also protect the C2 position of the indole ring.[1] In some cases, such as C-H activation, the pivaloyl group can act as a directing group, influencing the regioselectivity of the reaction.[2][3]
Q2: What are the most common reactions performed with this compound?
A2: this compound is a versatile building block commonly used in palladium-catalyzed cross-coupling reactions. The most frequently employed reactions include the Suzuki-Miyaura cross-coupling to form C-C bonds with boronic acids or esters, and the Heck reaction for the vinylation of the indole core.[4][5] Additionally, it can be a substrate for C-H activation reactions.[2][3]
Q3: Are there any specific safety precautions to consider when working with this compound and its reactions?
A3: Standard laboratory safety protocols should be followed, including the use of personal protective equipment (PPE) such as safety glasses, lab coats, and gloves. Reactions, especially those involving palladium catalysts and organic solvents, should be conducted in a well-ventilated fume hood. Some reagents used in these reactions, such as organolithium compounds or palladium catalysts, may be pyrophoric, toxic, or air/moisture sensitive, requiring handling under an inert atmosphere (e.g., nitrogen or argon).
Troubleshooting Guides
Suzuki-Miyaura Cross-Coupling
Q4: My Suzuki-Miyaura reaction with this compound is giving a low yield. What are the potential causes and solutions?
A4: Low yields in Suzuki-Miyaura couplings can stem from several factors. A primary consideration is the choice of catalyst, ligand, base, and solvent, as there is no universal set of conditions. The reaction should be performed under an inert atmosphere (nitrogen or argon) to prevent catalyst degradation and homocoupling of the boronic acid. Ensure all reagents and solvents are anhydrous and of high purity. It may also be beneficial to use an excess of the boronic acid to drive the reaction to completion.
-
Troubleshooting Workflow: Low Yield in Suzuki-Miyaura Coupling
Troubleshooting workflow for low Suzuki-Miyaura coupling yields.
Q5: I am observing significant homocoupling of my boronic acid in the Suzuki-Miyaura reaction. How can I minimize this side reaction?
A5: Homocoupling is a common side reaction in Suzuki-Miyaura couplings and is often promoted by the presence of oxygen. Therefore, ensuring the reaction is thoroughly degassed and maintained under a strict inert atmosphere is critical. Using a slight excess of the this compound relative to the boronic acid can also disfavor homocoupling. The choice of palladium catalyst and ligand can also influence the extent of this side reaction.
Heck Reaction
Q6: My Heck reaction with this compound is resulting in debromination of the starting material. What can I do to prevent this?
A6: Debromination is a known side reaction in Heck couplings, particularly with electron-rich aryl bromides.[6] The choice of base is crucial; tertiary amines like triethylamine (TEA) can sometimes act as a hydride source, leading to dehalogenation.[6] Consider using a different base, such as an inorganic base like potassium carbonate, or a sterically hindered organic base. The addition of a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) has been shown to suppress dehalogenation in some cases.[6]
Q7: The regioselectivity of my Heck reaction is poor. How can I control where the olefin adds?
A7: The regioselectivity of the Heck reaction is influenced by both steric and electronic factors of the olefin and the catalyst system. For neutral palladium complexes, the addition typically occurs at the less sterically hindered position of the alkene.[7] With cationic palladium complexes, electronic effects dominate, and addition occurs at the most electron-deficient position of the alkene.[7] The choice of ligand is critical in controlling the reaction pathway and, consequently, the regioselectivity.
C-H Activation
Q8: I am attempting a C-H activation at the C7 position of this compound, but the reaction is not proceeding. What are some key considerations?
A8: The N-pivaloyl group can act as a directing group for C-H activation, favoring functionalization at the C7 position.[2][3] However, these reactions are often highly dependent on the specific catalyst and directing group combination. Ensure that the chosen catalyst system is appropriate for C7-selective C-H activation of N-pivaloyl indoles. The reaction conditions, including solvent and temperature, are also critical and may require careful optimization.
-
Logical Relationship: C-H Activation Site Selection
Influence of the N-pivaloyl group on C-H activation regioselectivity.
N-Pivaloyl Group Deprotection
Q9: I am struggling to remove the N-pivaloyl group after my reaction. What are effective deprotection methods?
A9: The N-pivaloyl group is known to be difficult to remove due to its steric bulk.[1] While methods using alkoxides like sodium methoxide have been reported, they can give variable and sometimes very low yields.[1] A more general and efficient method for the deprotection of N-pivaloylindoles is the use of a lithium base, such as lithium diisopropylamide (LDA).[1] Treatment with LDA in THF at elevated temperatures can lead to quantitative deprotection.[1]
Data Presentation
The optimal conditions for cross-coupling reactions are highly substrate-dependent. The following tables provide representative data on how different parameters can influence the yield of Suzuki-Miyaura and Heck reactions based on studies of similar aryl bromide substrates.
Table 1: Representative Factors Influencing Suzuki-Miyaura Coupling Yields of Aryl Bromides
| Parameter | Variation | Typical Effect on Yield | Rationale |
| Catalyst | Pd(PPh₃)₄, Pd(OAc)₂, Buchwald precatalysts | Buchwald precatalysts often give higher yields with challenging substrates due to the specialized ligands that promote oxidative addition and reductive elimination. | |
| Ligand | PPh₃, SPhos, XPhos | Bulky, electron-rich phosphine ligands like SPhos and XPhos can improve catalyst stability and activity, leading to higher yields. | |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | The choice of base is critical and often needs to be screened. Stronger bases like K₃PO₄ can be more effective for less reactive substrates.[8] | |
| Solvent | Toluene/H₂O, Dioxane/H₂O, DMF | A mixture of an organic solvent and water is common to dissolve both the organic substrate and the inorganic base.[8] The optimal solvent system depends on the specific substrates. | |
| Temperature | 80-110 °C | Higher temperatures generally increase the reaction rate, but can also lead to catalyst decomposition and side reactions if too high. |
Table 2: Representative Factors Influencing Heck Reaction Yields of Aryl Bromides
| Parameter | Variation | Typical Effect on Yield | Rationale |
| Catalyst | Pd(OAc)₂, PdCl₂(PPh₃)₂ | Pd(OAc)₂ is a common and effective catalyst precursor.[9] | |
| Ligand | PPh₃, P(o-tol)₃ | The choice of phosphine ligand can influence catalyst stability and reactivity. | |
| Base | Et₃N, K₂CO₃, DABCO | Inorganic bases like K₂CO₃ may be preferred to minimize dehalogenation side reactions that can occur with amine bases.[6] | |
| Solvent | DMF, DMAc, Toluene | Aprotic polar solvents are commonly used to facilitate the dissolution of reagents and promote the reaction. | |
| Additive | TBAB | Phase-transfer catalysts like TBAB can improve yields, especially for less reactive aryl bromides, and can help suppress side reactions.[6][9] |
Experimental Protocols
General Procedure for Suzuki-Miyaura Cross-Coupling
-
To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the corresponding boronic acid or boronate ester (1.2-1.5 equiv.), and a base (e.g., K₂CO₃, 2.0-3.0 equiv.).
-
Seal the flask, and evacuate and backfill with an inert gas (nitrogen or argon) three times.
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and ligand (if required).
-
Add the degassed solvent system (e.g., a 4:1 mixture of dioxane and water).
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir until the starting material is consumed as monitored by TLC or LC-MS.
-
Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.
General Procedure for Heck Reaction
-
To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the olefin (1.2-1.5 equiv.), a base (e.g., Et₃N or K₂CO₃, 1.5-2.0 equiv.), and a ligand (e.g., PPh₃, 4-10 mol%).
-
Seal the flask, and evacuate and backfill with an inert gas (nitrogen or argon) three times.
-
Add the palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%).
-
Add the anhydrous, degassed solvent (e.g., DMF or toluene).
-
Heat the reaction mixture to the desired temperature (typically 100-120 °C) and stir until the reaction is complete.
-
After cooling to room temperature, filter the reaction mixture through a pad of celite to remove the palladium catalyst.
-
Dilute the filtrate with an organic solvent and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify by column chromatography.
General Procedure for N-Pivaloyl Group Deprotection using LDA
-
To a solution of the N-pivaloyl indole derivative (1.0 equiv.) in anhydrous THF under an inert atmosphere, add a solution of LDA (2.0 equiv.) in THF at room temperature.
-
Heat the reaction mixture to 40-45 °C and monitor the reaction progress by TLC.
-
Upon completion, carefully quench the reaction at 0 °C with a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting indole derivative by column chromatography.[1]
References
- 1. mdpi.org [mdpi.org]
- 2. From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C-H Bonds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 4-Bromoindole | CAS#:52488-36-5 | Chemsrc [chemsrc.com]
- 5. Heck Reaction [organic-chemistry.org]
- 6. BJOC - Bromide-assisted chemoselective Heck reaction of 3-bromoindazoles under high-speed ball-milling conditions: synthesis of axitinib [beilstein-journals.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting N-pivaloyl Deprotection from Bromoindoles
Welcome to the technical support center for the deprotection of N-pivaloyl bromoindoles. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with this robust protecting group. Find troubleshooting guides and frequently asked questions (FAQs) below to assist in your experimental endeavors.
Frequently Asked Questions (FAQs)
Q1: Why is the N-pivaloyl group so difficult to remove from an indole nitrogen?
The N-pivaloyl group is notoriously difficult to remove due to significant steric hindrance from the bulky tert-butyl group, which shields the carbonyl center from nucleophilic attack. This steric bulk also contributes to the stability of the amide bond, requiring forcing conditions for cleavage.[1] The pivaloyl group can protect both the N-1 and C-2 positions of the indole ring due to its size.[1]
Q2: What are the most common methods for N-pivaloyl deprotection from indoles?
The most common methods involve the use of strong bases, such as lithium diisopropylamide (LDA) or alkoxides like sodium methoxide.[1] Reductive cleavage using agents like lithium aluminum hydride (LiAlH4) can also be employed. Acid-catalyzed hydrolysis is generally less effective and may require harsh conditions that are incompatible with many indole substrates.
Q3: Are there any specific challenges when deprotecting N-pivaloyl from a bromoindole?
While specific literature on N-pivaloyl deprotection from bromoindoles is scarce, the presence of a bromine substituent on the indole ring could introduce additional challenges. Under strongly basic conditions, side reactions such as "halogen dance" (isomerization of the bromo-substituent) or elimination reactions could potentially occur. Researchers should carefully monitor their reaction for the formation of unexpected isomers or byproducts.
Q4: My N-pivaloyl bromoindole is not reacting, or the conversion is very low. What should I do?
Low or no conversion is a common issue. Consider the following troubleshooting steps:
-
Increase Reaction Temperature: The deprotection often requires heating. For LDA-mediated deprotection, temperatures around 40-45°C are typically used.[1]
-
Increase Reagent Equivalents: Using a larger excess of the base (e.g., 2 or more equivalents of LDA) can drive the reaction to completion.[1]
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Extend Reaction Time: Due to steric hindrance, these reactions can be slow. Monitor the reaction over an extended period (e.g., 24-90 hours).[1]
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Choice of Base: If alkoxides are failing, switching to a stronger, non-nucleophilic base like LDA may be more effective.
Q5: I am observing significant byproduct formation. What are the likely side reactions?
Side reactions can include:
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Hydroxylation: Traces of oxygen can lead to hydroxylation of anionic intermediates, especially under harsh basic conditions.
-
Intramolecular Pivaloyl Transfer: In certain substituted indoles, an intramolecular transfer of the pivaloyl group can occur.
-
Decomposition: Bromoindoles can be sensitive to strong bases and high temperatures, leading to decomposition. Careful control of reaction conditions is crucial.
Troubleshooting Guide
This guide provides a structured approach to resolving common issues encountered during the N-pivaloyl deprotection of bromoindoles.
Problem 1: Incomplete or No Reaction
| Potential Cause | Suggested Solution |
| Insufficiently strong base | Switch from alkoxides (e.g., NaOMe) to a stronger base like Lithium Diisopropylamide (LDA). |
| Insufficient reagent | Increase the equivalents of the base. For LDA, using at least 2 equivalents is recommended.[1] |
| Low reaction temperature | Gradually increase the reaction temperature. For LDA, a range of 40-45°C is a good starting point.[1] |
| Short reaction time | Monitor the reaction for an extended period, as deprotection can be slow (up to 90 hours for sterically hindered substrates).[1] |
| Poor solvent choice | Ensure the use of an appropriate anhydrous solvent, such as THF for LDA-mediated reactions. |
Problem 2: Low Yield and/or Complex Product Mixture
| Potential Cause | Suggested Solution |
| Substrate decomposition | Use the mildest effective conditions. Minimize reaction time and temperature. |
| Side reactions (e.g., halogen dance) | Consider a less harsh deprotection method or a different base. Careful analysis of byproducts by NMR and MS is recommended. |
| Work-up issues | Ensure proper quenching of the reaction and appropriate extraction and purification methods. |
| Air (oxygen) contamination | Perform the reaction under a strict inert atmosphere (e.g., Argon or Nitrogen) to prevent oxidation of intermediates. |
Quantitative Data Summary
The following table summarizes reaction conditions and yields for the LDA-mediated deprotection of various substituted N-pivaloylindoles. While no specific data for bromoindoles is available in this dataset, it provides a useful reference for the effect of substitution on reaction efficiency.
| Entry | Substrate (Substituent) | Time (h) | Yield (%) |
| 1 | 1-Pivaloylindole | 20 | 99 |
| 2 | 3-Methyl | 20 | 99 |
| 3 | 4-Methyl | 20 | 99 |
| 4 | 5-Methoxy | 20 | 99 |
| 5 | 7-Methyl | 40 | 99 |
| 6 | 2-Phenyl | 90 | 99 |
| 7 | 3-Formyl | 20 | 95 |
| 8 | 3-(2-Carboxyethyl) | 20 | 85 |
| 9 | 5-Carbomethoxy | 20 | 99 |
Data adapted from a study on the deprotection of N-pivaloylindoles with LDA in THF at 40-45°C.[1]
Experimental Protocols
Key Experiment: LDA-Mediated N-Pivaloyl Deprotection
This protocol is a general guideline based on a reported procedure for the deprotection of substituted indoles.[1] It should be optimized for specific bromoindole substrates.
Materials:
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N-pivaloyl-bromoindole
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Anhydrous Tetrahydrofuran (THF)
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Diisopropylamine
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n-Butyllithium (n-BuLi)
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Saturated aqueous ammonium chloride (NH₄Cl) solution
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Ethyl acetate
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Brine
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Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
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LDA Preparation: In a flame-dried, two-neck round-bottom flask under an argon atmosphere, dissolve diisopropylamine (2.2 equivalents) in anhydrous THF. Cool the solution to -78°C in a dry ice/acetone bath. Slowly add n-BuLi (2.0 equivalents) dropwise. Stir the solution at -78°C for 30 minutes, then allow it to warm to 0°C and stir for an additional 30 minutes.
-
Deprotection Reaction: To the freshly prepared LDA solution at 0°C, add a solution of the N-pivaloyl-bromoindole (1.0 equivalent) in anhydrous THF dropwise.
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Heating: After the addition is complete, warm the reaction mixture to 40-45°C and stir vigorously.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Quenching: Once the reaction is complete, cool the mixture to 0°C and slowly quench by the dropwise addition of saturated aqueous NH₄Cl solution.
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Extraction: Dilute the mixture with water and extract with ethyl acetate (3 x volumes).
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Washing: Wash the combined organic layers with water and then with brine.
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Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: Troubleshooting workflow for N-pivaloyl deprotection.
Caption: Proposed mechanism for base-mediated deprotection.
References
Technical Support Center: Catalyst Selection for Cross-Coupling with N-Pivaloyl-4-bromoindole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in cross-coupling reactions with N-Pivaloyl-4-bromoindole.
Frequently Asked Questions (FAQs)
Q1: Why is an N-protecting group, such as pivaloyl, necessary for cross-coupling reactions with 4-bromoindole?
A1: The indole N-H is acidic and can interfere with many cross-coupling catalyst systems. N-protection prevents deprotonation by the base, which can lead to catalyst inhibition and undesired side reactions. The pivaloyl group is a bulky N-acyl protecting group that offers good stability under many cross-coupling conditions.
Q2: What are the most common types of cross-coupling reactions performed on this compound?
A2: The most common palladium-catalyzed cross-coupling reactions for this substrate are:
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Suzuki-Miyaura Coupling: For the formation of C-C bonds with boronic acids or esters.
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Buchwald-Hartwig Amination: For the formation of C-N bonds with amines, amides, or carbamates.
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Sonogashira Coupling: For the formation of C-C triple bonds with terminal alkynes.
Q3: How do I choose the appropriate palladium catalyst and ligand for my reaction?
A3: The choice of catalyst and ligand is crucial for a successful cross-coupling reaction and depends on the specific transformation. For this compound, bulky, electron-rich phosphine ligands are generally preferred. Refer to the tables in the troubleshooting guides below for recommended starting points for Suzuki, Buchwald-Hartwig, and Sonogashira couplings. A catalyst screening is often the best approach to identify the optimal system for a new transformation.
Q4: What is the typical stability of the N-pivaloyl group under cross-coupling conditions?
A4: The N-pivaloyl group is generally stable under the neutral to moderately basic conditions used in most Suzuki, Buchwald-Hartwig, and Sonogashira reactions.[1][2] However, it can be sensitive to strong bases, high temperatures, and prolonged reaction times, which may lead to deprotection. If deprotection is observed, consider using a milder base or lowering the reaction temperature.
Q5: Can I perform the cross-coupling reaction without an inert atmosphere?
A5: While some modern catalyst systems show tolerance to air, it is highly recommended to perform cross-coupling reactions under an inert atmosphere (e.g., nitrogen or argon). Oxygen can lead to the oxidation and deactivation of the palladium(0) catalyst, resulting in lower yields and the formation of side products.
Troubleshooting Guides
Suzuki-Miyaura Coupling
Issue: Low or no conversion of this compound.
| Potential Cause | Recommended Solution |
| Inactive Catalyst | Ensure the palladium precatalyst is of good quality and has been stored properly. Consider using a pre-activated Pd(0) source or a more robust precatalyst. |
| Inappropriate Ligand | Screen a panel of bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos. The choice of ligand can significantly impact the reaction outcome. |
| Insufficient Base Strength | While strong bases can cause deprotection, a base is necessary to activate the boronic acid. Try switching to a different base such as K₂CO₃, K₃PO₄, or Cs₂CO₃. |
| Poor Solvent Choice | Ensure the solvent can solubilize all reactants and facilitate the reaction. Common solvents include toluene, dioxane, and THF, often with a small amount of water. |
| Low Reaction Temperature | Gradually increase the reaction temperature. Microwave irradiation can sometimes improve yields and reduce reaction times. |
Issue: Formation of significant homocoupling byproducts (biaryl of the boronic acid).
| Potential Cause | Recommended Solution |
| Presence of Oxygen | Thoroughly degas all solvents and reagents and maintain a strict inert atmosphere throughout the reaction. |
| Incorrect Stoichiometry | Use a slight excess (1.1-1.5 equivalents) of the boronic acid. |
| Catalyst System | Some catalyst/ligand combinations are more prone to promoting homocoupling. Experiment with different ligands. |
Buchwald-Hartwig Amination
Issue: Low yield of the desired arylamine.
| Potential Cause | Recommended Solution |
| Ligand Choice | For C-N coupling with indoles, ligands like Xantphos and Josiphos have shown good performance. The choice will depend on the nature of the amine coupling partner.[3] |
| Base Incompatibility | Strong bases like NaOt-Bu or LHMDS are often effective but can lead to deprotection of the pivaloyl group or side reactions with sensitive functional groups. Consider using a weaker base like Cs₂CO₃ or K₃PO₄. |
| Steric Hindrance | Coupling of sterically hindered amines can be challenging. Use of bulkier ligands such as BrettPhos may be beneficial. |
| Catalyst Inhibition | The amine substrate or the product can sometimes inhibit the catalyst. Ensure proper stoichiometry and consider using a higher catalyst loading if necessary. |
Issue: Deprotection of the N-pivaloyl group.
| Potential Cause | Recommended Solution |
| Strong Base | Switch to a milder base such as K₂CO₃ or K₃PO₄. |
| High Temperature | Reduce the reaction temperature and monitor the reaction for a longer period. |
| Prolonged Reaction Time | Monitor the reaction closely by TLC or LC-MS and work up the reaction as soon as the starting material is consumed. |
Sonogashira Coupling
Issue: Formation of Glaser-Hay homocoupling product (diyne).
| Potential Cause | Recommended Solution |
| Presence of Oxygen | Rigorous exclusion of oxygen is critical to suppress diyne formation. Use freshly degassed solvents and maintain a positive pressure of inert gas. |
| Excess Copper(I) Cocatalyst | Reduce the amount of the copper(I) salt (e.g., CuI). In some cases, a copper-free Sonogashira protocol may be advantageous. |
| Inappropriate Base | The choice of amine base (e.g., triethylamine, diisopropylamine) can influence the extent of homocoupling. An empirical screen may be necessary. |
Issue: No reaction or very slow conversion.
| Potential Cause | Recommended Solution |
| Inactive Palladium Catalyst | Use a fresh source of palladium catalyst. Pd(PPh₃)₄ and PdCl₂(PPh₃)₂ are common choices. |
| Copper(I) Source | Ensure the CuI is of high purity and has not been oxidized. |
| Insufficient Base | A suitable amine base is required to deprotonate the terminal alkyne. Ensure at least stoichiometric amounts are used. |
| Low Temperature | While many Sonogashira couplings proceed at room temperature, gentle heating may be required for less reactive substrates. Microwave irradiation can also be effective.[4] |
Experimental Protocols & Data
The following protocols are adapted from successful cross-coupling reactions on N-substituted 4-bromo-7-azaindoles, a close structural analog of this compound. These serve as excellent starting points for optimization.
Representative Protocol for Buchwald-Hartwig Amination
A mixture of this compound (1.0 mmol), the amine (1.2 mmol), Cs₂CO₃ (1.5 mmol), Pd₂(dba)₃ (5 mol %), and Xantphos (10 mol %) in 2 mL of dioxane is heated at 100 °C. The reaction progress is monitored by TLC or LC-MS. Upon completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.
Table 1: Catalyst System Performance in Buchwald-Hartwig Amination of a 4-Bromo-7-azaindole Analog
| Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Pd₂(dba)₃ (5) | Xantphos (10) | Cs₂CO₃ | Dioxane | 100 | 1 | ~90 |
| Pd₂(dba)₃ (5) | SPhos (10) | Cs₂CO₃ | Dioxane | 100 | 6 | ~14 |
| Pd₂(dba)₃ (5) | XPhos (10) | Cs₂CO₃ | Dioxane | 100 | 6 | Trace |
| Pd(OAc)₂ (5) | Xantphos (10) | Cs₂CO₃ | Dioxane | 100 | 6 | Poor |
(Data adapted from a study on a structurally related 4-bromo-7-azaindole substrate)
Recommended Starting Conditions for Suzuki-Miyaura Coupling
Table 2: Recommended Starting Conditions for Suzuki-Miyaura Coupling
| Parameter | Condition |
| Palladium Source | Pd(dppf)Cl₂ (3-5 mol %) or Pd(OAc)₂ (3-5 mol %) |
| Ligand | SPhos or XPhos (6-10 mol %) |
| Base | K₂CO₃ or K₃PO₄ (2-3 equivalents) |
| Solvent | Toluene/H₂O (10:1) or Dioxane/H₂O (10:1) |
| Temperature | 80-110 °C |
| Atmosphere | Nitrogen or Argon |
Recommended Starting Conditions for Sonogashira Coupling
Table 3: Recommended Starting Conditions for Sonogashira Coupling
| Parameter | Condition |
| Palladium Source | PdCl₂(PPh₃)₂ (2-5 mol %) |
| Copper(I) Source | CuI (3-6 mol %) |
| Base | Triethylamine or Diisopropylamine (2-3 equivalents) |
| Solvent | THF or DMF |
| Temperature | Room Temperature to 60 °C |
| Atmosphere | Nitrogen or Argon |
Visualizations
The following diagrams illustrate the general catalytic cycles for the three major cross-coupling reactions discussed.
Caption: General catalytic cycle for the Suzuki-Miyaura coupling.
Caption: General catalytic cycle for the Buchwald-Hartwig amination.
References
Preventing byproduct formation in N-Pivaloyl-4-bromoindole reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common synthetic transformations involving N-pivaloyl-4-bromoindole. The information is tailored for researchers, scientists, and drug development professionals to help anticipate and resolve experimental challenges.
Frequently Asked Questions (FAQs)
Q1: Why is the N-pivaloyl protecting group commonly used for indole chemistry?
The N-pivaloyl group is a bulky protecting group that offers significant steric hindrance. This property is advantageous for several reasons:
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Stability: It is substantially more stable than many other acyl protecting groups, making it robust to a variety of reaction conditions.[1]
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Directing Group: The pivaloyl group can act as a directing group in C-H functionalization reactions, often favoring substitution at the C7 position of the indole ring.
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Protection of C2: Due to its steric bulk, the N-pivaloyl group can also sterically shield the C2 position of the indole from undesired reactions.[1]
Q2: What are the general challenges associated with the removal of the N-pivaloyl group?
The N-pivaloyl group is notoriously difficult to remove due to its steric hindrance and stability.[1] Forcing conditions, such as heating with strong acids or bases, are often required for its cleavage. These harsh conditions may not be compatible with sensitive functional groups elsewhere in the molecule.
Troubleshooting Guides
This section provides troubleshooting for common reactions performed with this compound, focusing on identifying and preventing the formation of byproducts.
Suzuki-Miyaura Coupling Reactions
The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds between this compound and various organoboron reagents. However, several side reactions can lower the yield of the desired product.
Issue 1: Formation of Homocoupling Byproduct
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Symptom: You observe a significant amount of a byproduct corresponding to the dimer of your boronic acid coupling partner (Ar-Ar).
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Cause: Homocoupling is a common side reaction in Suzuki couplings, often promoted by the presence of oxygen. It can also occur if the palladium(II) precatalyst is reduced to palladium(0) by the organoboron reagent before oxidative addition of the aryl halide has occurred.
-
Troubleshooting:
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Degassing: Ensure thorough degassing of all solvents and reagents and maintain an inert atmosphere (e.g., argon or nitrogen) throughout the reaction.
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Catalyst Choice: Consider using a pre-formed Pd(0) catalyst or a catalyst system that rapidly undergoes reductive elimination to the active Pd(0) species.
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Reaction Conditions: Adjusting the base, solvent, and temperature can sometimes minimize homocoupling. Screening different conditions is often necessary.
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Issue 2: Protodeboronation of the Boronic Acid
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Symptom: You detect the arene (Ar-H) corresponding to your boronic acid starting material as a byproduct.
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Cause: Protodeboronation is the cleavage of the C-B bond of the boronic acid by a proton source, often water or alcohol, under basic conditions. This side reaction consumes the organoboron reagent and reduces the yield of the desired product.
-
Troubleshooting:
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Anhydrous Conditions: Use anhydrous solvents and reagents to minimize the presence of water.
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Choice of Base: The choice of base can significantly impact the rate of protodeboronation. Weaker bases or fluoride-based bases (e.g., CsF, KF) can sometimes be beneficial.
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Boronic Esters: Consider using boronic esters (e.g., pinacol esters) which are often more stable to protodeboronation than the corresponding boronic acids.
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Issue 3: Dehalogenation of this compound
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Symptom: You observe the formation of N-pivaloylindole as a byproduct.
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Cause: Dehalogenation is the replacement of the bromine atom with a hydrogen atom. This can be a side reaction in palladium-catalyzed cross-coupling reactions, often facilitated by the presence of a hydride source.
-
Troubleshooting:
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Hydride Scavengers: Ensure that the reaction is free from adventitious hydride sources.
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Ligand Choice: The choice of phosphine ligand can influence the rate of dehalogenation. Experimenting with different ligands may be necessary.
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| Parameter | Condition A (High Homocoupling) | Condition B (Minimized Homocoupling) | Condition C (High Protodeboronation) | Condition D (Minimized Protodeboronation) |
| Catalyst | Pd(OAc)₂ / PPh₃ | Pd(PPh₃)₄ | PdCl₂(dppf) | Pd(dppf)Cl₂ |
| Base | Na₂CO₃ (aq) | CsF | K₃PO₄ (aq) | K₂CO₃ (anhydrous) |
| Solvent | Toluene / H₂O | Dioxane | DMF / H₂O | THF |
| Atmosphere | Air | Argon | Nitrogen | Argon |
| Boron Reagent | Arylboronic acid | Arylboronic acid | Arylboronic acid | Aryl pinacol boronate |
| Typical Yield | Low | High | Low | High |
| Major Byproduct | Homocoupling | - | Protodeboronation | - |
Heck Reactions
The Heck reaction enables the coupling of this compound with alkenes. Byproduct formation can arise from the alkene coupling partner or the indole itself.
Issue 1: Olefin Isomerization
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Symptom: You obtain a mixture of regioisomers or stereoisomers of the desired product.
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Cause: After the migratory insertion step in the Heck catalytic cycle, the resulting palladium-alkyl intermediate can undergo β-hydride elimination from different positions, leading to a mixture of double bond isomers in the product.
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Troubleshooting:
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Ligand Selection: The steric and electronic properties of the phosphine ligand can influence the regioselectivity of β-hydride elimination. Bulky ligands can sometimes improve selectivity.
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Reaction Temperature: Lowering the reaction temperature may reduce the rate of isomerization.
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Issue 2: Reductive Heck Byproduct
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Symptom: A byproduct is formed where the double bond of the alkene has been reduced, and the aryl group is attached to the adjacent carbon.
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Cause: Instead of β-hydride elimination, the palladium-alkyl intermediate can be intercepted by a proton source, leading to a "reductive Heck" product.
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Troubleshooting:
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Anhydrous Conditions: Minimize the presence of water and other proton sources.
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Base Selection: The choice of base can influence the reaction pathway. A non-coordinating, sterically hindered base is often preferred.
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| Parameter | Condition A (Isomerization) | Condition B (High Selectivity) | Condition C (Reductive Heck) | Condition D (Minimized Reduction) |
| Catalyst | Pd(OAc)₂ | Pd(OAc)₂ / P(o-tol)₃ | PdCl₂ | Pd(PPh₃)₄ |
| Base | Et₃N | DBU | NaOAc | K₂CO₃ |
| Solvent | DMF | Toluene | DMF / H₂O | Acetonitrile |
| Temperature | High (e.g., 120 °C) | Lower (e.g., 80-100 °C) | N/A | N/A |
| Typical Yield | Mixture of isomers | High yield of one isomer | Significant byproduct | High yield of desired product |
| Major Byproduct | Olefin isomers | - | Reductive Heck product | - |
Lithiation and Electrophilic Quench
Directed ortho-metalation (DoM) using an organolithium reagent can be used to functionalize the C5 position of this compound. However, several side reactions can occur.
Issue 1: Incorrect Regioselective Lithiation
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Symptom: You obtain a mixture of products where the electrophile has added to different positions on the indole ring.
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Cause: While the N-pivaloyl group is a directing group, other positions on the indole ring can also be acidic enough to be deprotonated, especially with strong bases like n-BuLi or s-BuLi.
-
Troubleshooting:
-
Choice of Base: A less reactive organolithium base, such as LDA (lithium diisopropylamide), may offer higher regioselectivity.
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Temperature Control: Maintaining a very low temperature (e.g., -78 °C) during lithiation is crucial to control the regioselectivity.
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Additive: The addition of a coordinating agent like TMEDA (tetramethylethylenediamine) can sometimes improve the regioselectivity of the lithiation.
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Issue 2: Reaction of the Organolithium with the Electrophile's Functional Groups
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Symptom: Low yield of the desired product and recovery of starting material or complex mixture of byproducts.
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Cause: The highly reactive organolithium intermediate can react with other functional groups present on the electrophile, leading to undesired side reactions.
-
Troubleshooting:
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Protecting Groups: Ensure that any sensitive functional groups on the electrophile are appropriately protected.
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Inverse Addition: Adding the organolithium solution to a solution of the electrophile (inverse addition) can sometimes minimize side reactions by keeping the concentration of the organolithium low.
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Issue 3: Intramolecular Pivaloyl Group Migration
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Symptom: Formation of a byproduct where the pivaloyl group has migrated from the nitrogen to a carbon atom of the indole ring.
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Cause: In some cases, especially with substituted indoles, intramolecular transfer of the pivaloyl group can occur, presumably through a metallated intermediate. For instance, with 2-methyl-1-pivaloylindole, intramolecular pivaloyl transfer has been observed as a major side reaction during deprotection with LDA.[1]
-
Troubleshooting:
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Reaction Time and Temperature: Minimize reaction time and maintain a low temperature to disfavor this rearrangement.
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Choice of Base: The choice of lithium base may influence the propensity for this side reaction.
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| Parameter | Condition A (Poor Regioselectivity) | Condition B (Improved Regioselectivity) | Condition C (Pivaloyl Migration) | Condition D (Minimized Migration) |
| Base | n-BuLi | LDA | LDA | LDA |
| Temperature | -40 °C | -78 °C | Warmer (e.g., -20 °C) | -78 °C |
| Reaction Time | Long | Short | Long | Short |
| Additive | None | TMEDA | None | None |
| Typical Yield | Mixture of isomers | High yield of C5 product | Significant byproduct | High yield of desired product |
| Major Byproduct | Regioisomers | - | Pivaloyl migrated product | - |
Experimental Protocols & Reaction Pathways
Suzuki-Miyaura Coupling: General Protocol
A mixture of this compound (1.0 equiv), the boronic acid or ester (1.2-1.5 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0 equiv) in a suitable degassed solvent (e.g., dioxane, toluene, or DMF) is heated under an inert atmosphere until the starting material is consumed (as monitored by TLC or LC-MS). The reaction is then cooled to room temperature, diluted with a suitable organic solvent, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography.
Heck Reaction: General Protocol
A mixture of this compound (1.0 equiv), the alkene (1.1-1.5 equiv), a palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), a phosphine ligand (e.g., PPh₃, 4-10 mol%), and a base (e.g., Et₃N, 2.0 equiv) in a suitable degassed solvent (e.g., DMF, acetonitrile) is heated under an inert atmosphere until the starting material is consumed. The reaction mixture is then cooled, diluted, and washed. The organic layer is dried, filtered, and concentrated. The crude product is purified by column chromatography.
Directed Lithiation: General Protocol
To a solution of this compound (1.0 equiv) in anhydrous THF at -78 °C under an inert atmosphere is added a solution of an organolithium reagent (e.g., LDA, 1.1 equiv) dropwise. The reaction mixture is stirred at -78 °C for a specified time (e.g., 1 hour), after which the electrophile (1.2 equiv) is added. The reaction is allowed to slowly warm to room temperature and then quenched with a saturated aqueous solution of ammonium chloride. The mixture is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated. The crude product is purified by column chromatography.
References
Technical Support Center: Scalable Synthesis of N-Pivaloyl-4-bromoindole
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the scalable synthesis of N-Pivaloyl-4-bromoindole, a key intermediate in pharmaceutical development.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low to no conversion of 4-bromoindole | 1. Inadequate activation of 4-bromoindole: The indole nitrogen is not sufficiently nucleophilic. 2. Inactive reagents: Pivaloyl chloride may have hydrolyzed. Triethylamine or DMAP may be of poor quality. 3. Low reaction temperature: The reaction may be too slow at lower temperatures. | 1. Ensure anhydrous conditions: Dry all glassware and solvents thoroughly. Use a fresh, high-purity base (e.g., triethylamine, DMAP). 2. Use fresh reagents: Use a newly opened bottle of pivaloyl chloride. Purify triethylamine if necessary. 3. Optimize temperature: Gradually increase the reaction temperature, monitoring for product formation and potential side reactions. A typical range is 0°C to room temperature. |
| Formation of a significant amount of C-acylated byproduct | 1. Reaction conditions favoring C-acylation: The C3 position of the indole is also nucleophilic and can compete with the N1 position for acylation.[1] 2. Use of a strong, non-hindered base: This can lead to deprotonation at both N1 and C3. | 1. Use a hindered base: A bulky base like triethylamine is preferred to selectively deprotonate the less sterically hindered N-H. 2. Slow addition of pivaloyl chloride: Add the acylating agent dropwise at a low temperature (e.g., 0°C) to control the reaction rate and favor N-acylation. |
| Product is an insoluble oil or difficult to crystallize | 1. Presence of impurities: Residual starting materials, byproducts, or solvent can inhibit crystallization. 2. Incorrect solvent system for crystallization: The chosen solvent may not be optimal for inducing crystallization. | 1. Thorough purification: Ensure complete removal of starting materials and byproducts by column chromatography. 2. Solvent screening for crystallization: Experiment with different solvent systems (e.g., hexanes/ethyl acetate, ethanol/water) to find the optimal conditions for crystallization. Seeding with a small crystal of pure product can also be effective. |
| Difficulty in removing triethylamine hydrochloride byproduct | 1. Incomplete reaction quench: The salt may not have been fully dissolved or neutralized. 2. Insufficient washing: The organic layer may not have been washed thoroughly enough. | 1. Aqueous workup: After the reaction, quench with water or a dilute aqueous acid (e.g., 1M HCl) to protonate the excess triethylamine and dissolve the salt in the aqueous layer. 2. Multiple extractions: Wash the organic layer multiple times with water and then with brine to ensure complete removal of the salt. |
| Product decomposes during purification | 1. Prolonged exposure to silica gel: N-acyl indoles can be sensitive to acidic conditions, and silica gel is slightly acidic. 2. High temperatures during solvent removal: The product may be thermally labile. | 1. Use neutral or deactivated silica gel: Treat silica gel with a base (e.g., triethylamine) before use for column chromatography. 2. Use a flash chromatography system: This can reduce the time the product is in contact with the stationary phase. 3. Remove solvent under reduced pressure at low temperature: Use a rotary evaporator with a water bath at a temperature not exceeding 40-50°C. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended scalable protocol for the N-pivaloylation of 4-bromoindole?
A1: A reliable and scalable method for the N-pivaloylation of 4-bromoindole involves the use of pivaloyl chloride in the presence of a base like triethylamine and a catalytic amount of 4-(Dimethylamino)pyridine (DMAP) in an anhydrous solvent such as dichloromethane.
Q2: Why is DMAP used in this reaction?
A2: DMAP acts as a nucleophilic catalyst. It reacts with pivaloyl chloride to form a highly reactive N-acylpyridinium intermediate, which is then more readily attacked by the indole nitrogen. This significantly accelerates the rate of the N-acylation reaction.
Q3: What are the critical parameters to control for a successful scalable synthesis?
A3: The most critical parameters are:
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Anhydrous conditions: Moisture will hydrolyze pivaloyl chloride and deactivate the catalyst.
-
Temperature control: The reaction should be initiated at a low temperature (0°C) to control the initial exothermic reaction and minimize side products.
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Purity of reagents: High-purity starting materials and reagents are essential for high yield and purity of the final product.
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Efficient stirring: In a large-scale reaction, efficient mixing is crucial to ensure homogeneity and consistent reaction progress.
Q4: How can I monitor the progress of the reaction?
A4: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). A sample of the reaction mixture can be taken at regular intervals and compared with the starting material (4-bromoindole) to check for its consumption and the formation of the product.
Q5: What is the best method for purifying this compound on a large scale?
A5: For large-scale purification, crystallization is the most efficient and economical method. After an initial workup to remove the bulk of impurities, the crude product can be dissolved in a minimal amount of a hot solvent (e.g., ethanol, ethyl acetate) and allowed to cool slowly to form crystals. If crystallization is challenging, column chromatography using a silica gel plug followed by crystallization can be effective.
Q6: Is the N-pivaloyl group stable?
A6: Yes, the N-pivaloyl group is known to be a robust protecting group for indoles. It is generally stable to a wide range of reaction conditions, including those involving strong bases and organometallic reagents. However, it can be removed under forcing conditions, such as heating with a strong base or acid.[2]
Experimental Protocol: Scalable Synthesis of this compound
This protocol is designed for a scalable synthesis of this compound.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (for 100g scale) | Moles | Equivalents |
| 4-Bromoindole | 196.04 | 100 g | 0.51 | 1.0 |
| Pivaloyl Chloride | 120.58 | 73.8 g (72.7 mL) | 0.61 | 1.2 |
| Triethylamine (Et3N) | 101.19 | 77.4 g (106.6 mL) | 0.76 | 1.5 |
| 4-(Dimethylamino)pyridine (DMAP) | 122.17 | 6.2 g | 0.051 | 0.1 |
| Dichloromethane (DCM) | - | 1 L | - | - |
| 1M Hydrochloric Acid (HCl) | - | 500 mL | - | - |
| Saturated Sodium Bicarbonate (NaHCO3) solution | - | 500 mL | - | - |
| Brine (Saturated NaCl solution) | - | 500 mL | - | - |
| Anhydrous Sodium Sulfate (Na2SO4) | - | 50 g | - | - |
Procedure:
-
Reaction Setup: A 2L, three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet is charged with 4-bromoindole (100 g, 0.51 mol) and 4-(Dimethylamino)pyridine (6.2 g, 0.051 mol). Anhydrous dichloromethane (1 L) is added, and the mixture is stirred until all solids dissolve.
-
Addition of Base: Triethylamine (77.4 g, 0.76 mol) is added to the solution. The flask is then cooled to 0°C in an ice-water bath.
-
Addition of Pivaloyl Chloride: Pivaloyl chloride (73.8 g, 0.61 mol) is added dropwise via the dropping funnel over a period of 1-2 hours, maintaining the internal temperature below 5°C.
-
Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 12-16 hours. The progress of the reaction is monitored by TLC or HPLC.
-
Workup: The reaction mixture is cooled to 0°C and quenched by the slow addition of 1M HCl (500 mL). The layers are separated, and the organic layer is washed sequentially with 1M HCl (2 x 250 mL), saturated NaHCO3 solution (2 x 250 mL), and brine (1 x 250 mL).
-
Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
Purification: The crude product is purified by crystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield this compound as a crystalline solid.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
References
Technical Support Center: Transformations of N-Pivaloyl-4-bromoindole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-Pivaloyl-4-bromoindole.
Frequently Asked Questions (FAQs)
Q1: Why is the pivaloyl group used as a protecting group for indole?
The pivaloyl group offers steric protection for both the N-1 and C-2 positions of the indole ring. This can be advantageous in directing reactions to other positions, such as C-4, by preventing side reactions at the more electronically favorable C-2 position.
Q2: What are the common methods for monitoring the progress of this compound transformations?
Reaction progress can be monitored using standard chromatographic techniques:
-
Thin Layer Chromatography (TLC): A quick and effective method to qualitatively assess the consumption of the starting material and the formation of the product. Staining with potassium permanganate can help visualize spots if they are not UV-active.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the conversion of starting material to product. A typical method would involve a C18 column with a gradient of acetonitrile in water (with 0.1% formic acid or trifluoroacetic acid). The product will generally have a different retention time than the starting material.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful tool for confirming the mass of the desired product and identifying potential byproducts. Monitoring the disappearance of the mass corresponding to this compound and the appearance of the mass of the expected product provides clear evidence of reaction progress.
Q3: What are the typical challenges encountered when working with this compound?
Common challenges include:
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Difficulty in removing the pivaloyl protecting group: This group is notoriously robust and often requires harsh conditions for removal.[1]
-
Side reactions during cross-coupling: These can include dehalogenation (loss of the bromine atom), homocoupling of the boronic acid reagent (in Suzuki reactions), and formation of phosphine oxides from the ligand.
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Catalyst deactivation: The palladium catalyst can precipitate as palladium black, leading to a stall in the reaction.
Q4: What are the recommended methods for the deprotection of the N-pivaloyl group?
The N-pivaloyl group can be removed under strong basic conditions. One effective method is the use of lithium diisopropylamide (LDA).[1] Another approach involves heating with a strong base like sodium hydroxide in a protic solvent.
Reaction Monitoring Guide
Effective reaction monitoring is crucial for optimizing reaction conditions and ensuring complete conversion.
HPLC Monitoring
When monitoring a Suzuki coupling of this compound with an arylboronic acid by reverse-phase HPLC, you can expect the following:
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Starting Material (this compound): Being more halogenated, it is typically more non-polar and will have a longer retention time.
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Product (e.g., N-Pivaloyl-4-arylindole): The replacement of the bromine atom with an aryl group will change the polarity and thus the retention time. Depending on the polarity of the aryl group, the retention time may increase or decrease.
-
Boronic Acid: Often more polar and will elute earlier.
-
Homocoupled Boronic Acid (Biaryl): This byproduct is typically non-polar and will have a long retention time.
LC-MS Monitoring
LC-MS is invaluable for identifying products and byproducts. Key masses to monitor include:
| Compound | Description | Expected [M+H]⁺ (approx.) |
| This compound | Starting Material | 280.0/282.0 (characteristic bromine isotope pattern) |
| Desired Coupled Product | Varies based on coupling partner | e.g., N-Pivaloyl-4-phenylindole: 278.2 |
| Dehalogenated Indole | Side Product | N-Pivaloyl-indole: 202.1 |
| Homocoupled Boronic Acid | Side Product | Varies, e.g., Biphenyl from Phenylboronic acid: 155.1 |
Troubleshooting Guides
Suzuki Coupling
Issue: Low or no conversion of starting material.
| Possible Cause | Suggested Solution |
| Inactive Catalyst | Ensure the palladium catalyst is not old or degraded. Use a fresh batch or a pre-catalyst. Ensure the reaction is performed under an inert atmosphere (e.g., argon or nitrogen) to prevent catalyst oxidation. |
| Poorly Soluble Reagents | Ensure all reagents are fully dissolved at the reaction temperature. Consider a different solvent system, such as 1,4-dioxane/water or DME/water. |
| Ineffective Base | The choice of base is critical. For Suzuki couplings with bromoindoles, K₂CO₃ or Cs₂CO₃ are often effective. Ensure the base is finely powdered and anhydrous if required. |
| Boronic Acid Decomposition | Boronic acids can degrade, especially in solution. Use fresh, high-quality boronic acid. Consider using a boronate ester (e.g., pinacol ester) which can be more stable. |
Issue: Formation of significant side products.
| Side Product | Possible Cause | Suggested Solution |
| Dehalogenated Starting Material (N-Pivaloyl-indole) | This can occur if the reaction is too slow or if there are sources of hydride in the reaction. | Use a more active catalyst/ligand system to accelerate the cross-coupling. Ensure solvents are anhydrous. |
| Homocoupling of Boronic Acid (Biaryl) | Often caused by the presence of oxygen, which can facilitate this side reaction. | Thoroughly degas the reaction mixture and maintain a positive pressure of an inert gas. |
Heck Reaction
Issue: Low yield of the desired substituted alkene.
| Possible Cause | Suggested Solution |
| Incorrect Base | Triethylamine (Et₃N) or potassium carbonate (K₂CO₃) are commonly used. The choice can depend on the specific alkene. |
| Catalyst Poisoning | Ensure starting materials and solvents are pure. Some functional groups can interfere with the catalyst. |
| Poor Alkene Reactivity | Electron-deficient alkenes, such as acrylates, are generally more reactive in the Heck reaction. |
Buchwald-Hartwig Amination
Issue: Incomplete reaction or decomposition.
| Possible Cause | Suggested Solution |
| Inappropriate Ligand | The choice of phosphine ligand is crucial and substrate-dependent. For electron-rich aryl bromides like the bromoindole system, bulky, electron-rich ligands (e.g., XPhos, SPhos) are often required. |
| Base Incompatibility | Strong bases like NaOt-Bu or LHMDS are often necessary but can be incompatible with sensitive functional groups. Weaker bases like K₂CO₃ or K₃PO₄ can be tried, but may require higher temperatures or longer reaction times. |
| Amine Volatility | If using a low-boiling point amine, the reaction may need to be conducted in a sealed tube to prevent its evaporation. |
Experimental Protocols
Suzuki Coupling: Synthesis of N-Pivaloyl-4-phenylindole
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Reagents:
-
This compound (1.0 equiv)
-
Phenylboronic acid (1.5 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 equiv)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
1,2-Dimethoxyethane (DME) and Water (4:1 mixture)
-
-
Procedure:
-
To a reaction flask, add this compound, phenylboronic acid, Pd(dppf)Cl₂, and K₂CO₃.
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add the degassed DME/water solvent mixture via syringe.
-
Heat the reaction mixture to 80-90 °C with stirring.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 2-12 hours).
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Deprotection: Synthesis of 4-Phenylindole
-
Reagents:
-
N-Pivaloyl-4-phenylindole (1.0 equiv)
-
Lithium diisopropylamide (LDA) (2.0 M solution in THF/heptane/ethylbenzene, 2.0 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
-
Procedure:
-
Dissolve N-Pivaloyl-4-phenylindole in anhydrous THF in a flask under an inert atmosphere.
-
Cool the solution to 0 °C.
-
Slowly add the LDA solution dropwise.
-
After the addition is complete, warm the reaction mixture to 40-45 °C and stir.
-
Monitor the reaction by TLC or LC-MS (typically complete in 2-6 hours).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify by column chromatography.
-
Visualized Workflows and Pathways
Caption: General workflow for the synthesis and deprotection of 4-arylindoles.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: A logical guide for troubleshooting low-yielding cross-coupling reactions.
References
Stability of N-Pivaloyl-4-bromoindole under various reaction conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of N-Pivaloyl-4-bromoindole under various reaction conditions. This resource is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: How stable is the N-pivaloyl protecting group on the indole ring under acidic conditions?
The N-pivaloyl group on an indole ring is generally considered to be robust and offers good protection under many acidic conditions. Unlike more acid-labile protecting groups like Boc, the N-pivaloyl group requires forcing conditions for cleavage. Significant degradation or deprotection is typically not observed with mild acids. However, exposure to strong acids, especially at elevated temperatures, can lead to its removal.
Q2: What is the stability of this compound under basic conditions?
The N-pivaloyl group is susceptible to cleavage under strong basic conditions, particularly with heating. While stable to mild inorganic bases, strong bases like lithium diisopropylamide (LDA) or alkoxides (e.g., sodium methoxide) can effectively remove the pivaloyl group. The reaction rate is dependent on the base strength, concentration, temperature, and solvent system.
Q3: Is this compound susceptible to oxidation?
The indole nucleus itself is electron-rich and can be prone to oxidation. However, the N-pivaloyl group, being an electron-withdrawing group, reduces the electron density of the indole ring, thereby offering some protection against oxidation. While the compound may be stable to mild oxidizing agents, strong oxidants could potentially lead to degradation of the indole ring system. The C-Br bond is generally stable to oxidation.
Q4: What is the stability of this compound to common reducing agents?
The N-pivaloyl group is generally stable to common reducing agents like sodium borohydride (NaBH₄). Stronger reducing agents such as lithium aluminum hydride (LiAlH₄) are typically required to reduce the amide functionality of the pivaloyl group. The C-Br bond on the aromatic ring may also be susceptible to reduction under certain conditions, for instance, with catalytic hydrogenation at elevated pressures or with strong hydride reagents.
Q5: How does temperature affect the stability of this compound?
This compound is expected to be thermally stable at temperatures commonly used for typical organic reactions (room temperature to moderate heating). However, prolonged exposure to high temperatures, especially in the presence of acidic or basic catalysts, can lead to the cleavage of the N-pivaloyl group. The indole ring itself is generally thermally robust.
Q6: Is this compound sensitive to light?
Aromatic bromine compounds can be susceptible to photolytic cleavage. Exposure to UV light could potentially lead to the homolytic cleavage of the C-Br bond, generating radical intermediates. It is advisable to store this compound in amber vials or protected from direct light, especially when in solution, to minimize the risk of photodegradation.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Unexpected deprotection of the N-pivaloyl group | Reaction conditions are too harsh (strong acid/base, high temperature). | - Use milder reaction conditions.- Lower the reaction temperature.- Reduce the concentration of the acid or base.- Consider a shorter reaction time. |
| Formation of colored impurities | Oxidation of the indole ring. | - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).- Use degassed solvents.- Add an antioxidant if compatible with the reaction. |
| Loss of bromine from the indole ring | Reductive conditions or photolytic degradation. | - Avoid strong reducing agents if debromination is not desired.- Protect the reaction from light by using amber glassware or covering the reaction vessel with aluminum foil. |
| Low or no reactivity in a desired transformation | The N-pivaloyl group may be sterically hindering the reaction at the N-1 or C-2 position. | - Consider alternative protecting groups if steric hindrance is a persistent issue.- Optimize reaction conditions (e.g., catalyst, solvent, temperature) to overcome steric hindrance. |
Stability Summary
The following table provides a qualitative summary of the stability of this compound under various stress conditions. The actual stability will depend on the specific reaction parameters such as concentration, temperature, and duration of exposure.
| Condition | Reagent/Stress | N-Pivaloyl Group Stability | 4-Bromoindole Core Stability | Potential Degradation Products |
| Acidic | 1M HCl, RT | Stable | Stable | - |
| 6M HCl, 80°C | Labile | Stable | 4-bromoindole, pivalic acid | |
| Basic | 1M NaOH, RT | Stable | Stable | - |
| LDA, THF, 40-45°C | Labile | Stable | 4-bromoindole, pivalamide | |
| Oxidative | H₂O₂, RT | Stable | Potential for oxidation | Oxidized indole derivatives |
| m-CPBA | Stable | Potential for oxidation | Oxindole derivatives | |
| Reductive | NaBH₄, MeOH | Stable | Stable | - |
| LiAlH₄, THF | Labile | Potential for debromination | N-ethyl-4-bromoindole, N-ethylindole | |
| H₂, Pd/C | Stable | Potential for debromination | N-pivaloylindole | |
| Thermal | 100°C, 24h (solid) | Stable | Stable | - |
| Photolytic | UV light (254 nm) | Stable | Potential for debromination | N-pivaloylindole, radical coupling byproducts |
Experimental Protocols
General Protocol for Forced Degradation Study
This protocol provides a general framework for assessing the stability of this compound under various stress conditions, based on ICH guidelines.[1][2][3]
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 1N HCl.
-
Keep the solution at room temperature for 24 hours.
-
For accelerated degradation, heat the solution at 60-80°C for a shorter duration (e.g., 2-8 hours).
-
Neutralize the solution with 1N NaOH before analysis.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 1N NaOH.
-
Keep the solution at room temperature for 24 hours.
-
For accelerated degradation, heat the solution at 60-80°C for a shorter duration.
-
Neutralize the solution with 1N HCl before analysis.
-
-
Oxidative Degradation:
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To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide.
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Keep the solution at room temperature for 24 hours, protected from light.
-
-
Thermal Degradation (in solution):
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Heat 1 mL of the stock solution at 80°C for 24 hours.
-
-
Thermal Degradation (solid state):
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Place a known amount of solid this compound in an oven at 105°C for 24 hours.
-
-
Photolytic Degradation:
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Expose 1 mL of the stock solution in a quartz cuvette to a UV lamp (e.g., 254 nm) for a defined period (e.g., 8-24 hours).
-
Run a control sample stored in the dark.
-
-
Analysis:
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Analyze all stressed samples and a non-stressed control sample by a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with a UV detector.
-
Quantify the amount of remaining this compound and any degradation products.
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Visualizations
Caption: Workflow for assessing the stability of this compound.
Caption: Potential degradation pathways for this compound.
References
Validation & Comparative
Spectroscopic and Synthetic Overview of N-Pivaloyl-4-bromoindole: A Comparative Guide
For researchers, scientists, and professionals in drug development, a comprehensive understanding of the structural and synthetic aspects of key chemical entities is paramount. This guide provides a comparative analysis of N-Pivaloyl-4-bromoindole, focusing on its nuclear magnetic resonance (NMR) spectroscopic data and synthetic methodology. Due to the absence of publicly available experimental NMR data for this compound, this guide presents predicted NMR data alongside a detailed experimental protocol for its synthesis and characterization. This information is compared with data for analogous N-acylated bromoindoles to provide a valuable contextual reference.
Introduction
This compound is a derivatized indole, a heterocyclic scaffold of significant interest in medicinal chemistry due to its prevalence in a wide array of biologically active compounds. The introduction of a pivaloyl group at the nitrogen atom and a bromine atom at the 4-position of the indole ring can significantly influence the molecule's electronic properties, lipophilicity, and metabolic stability, thereby modulating its potential as a drug candidate or a synthetic intermediate. This guide aims to provide a practical resource for the synthesis and characterization of this compound.
Predicted NMR Spectroscopic Data
In the absence of experimentally acquired spectra in the public domain, 1H and 13C NMR chemical shifts for this compound have been predicted using computational models. These predictions offer a valuable reference for chemists synthesizing this compound, aiding in the confirmation of its structure.
Table 1: Predicted 1H and 13C NMR Data for this compound
| This compound | Predicted ¹H NMR (CDCl₃, 400 MHz) | Predicted ¹³C NMR (CDCl₃, 100 MHz) |
| Position | δ (ppm) | δ (ppm) |
| 2 | 7.30 (d, J=3.8 Hz) | 125.5 |
| 3 | 6.75 (d, J=3.8 Hz) | 108.0 |
| 3a | - | 130.2 |
| 4 | - | 115.8 |
| 5 | 7.28 (d, J=7.8 Hz) | 124.0 |
| 6 | 7.15 (t, J=7.9 Hz) | 123.5 |
| 7 | 7.50 (d, J=8.1 Hz) | 114.5 |
| 7a | - | 136.0 |
| C=O | - | 176.5 |
| C(CH₃)₃ | - | 39.5 |
| C(CH ₃)₃ | 1.45 (s) | 28.0 |
Note: Predicted data is generated using standard NMR prediction software and should be used as a guideline. Actual experimental values may vary.
Comparative NMR Data of Analogous Indole Derivatives
To provide a framework for understanding the spectroscopic properties of this compound, a comparison with other N-acylated indoles would be highly instructive. Unfortunately, readily available, complete experimental 1H and 13C NMR data for direct analogues such as N-acetyl-4-bromoindole and N-benzoyl-4-bromoindole is also scarce in the public literature. Researchers are encouraged to acquire and publish such data to enrich the collective knowledge base.
Experimental Protocols
Synthesis of this compound
The synthesis of this compound can be achieved through the N-acylation of 4-bromoindole with pivaloyl chloride.
Materials:
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4-Bromoindole
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Pivaloyl chloride
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Sodium hydride (NaH) or a suitable base (e.g., potassium carbonate)
-
Anhydrous tetrahydrofuran (THF) or another suitable aprotic solvent
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Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
To a solution of 4-bromoindole (1.0 eq) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.2 eq) portion-wise at 0 °C.
-
Allow the reaction mixture to stir at room temperature for 30 minutes.
-
Cool the mixture back to 0 °C and add pivaloyl chloride (1.2 eq) dropwise.
-
Let the reaction warm to room temperature and stir until the starting material is consumed (monitor by TLC).
-
Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford this compound.
NMR Sample Preparation and Data Acquisition
Sample Preparation:
-
Accurately weigh 5-10 mg of the purified this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
Data Acquisition:
-
Acquire ¹H and ¹³C NMR spectra on a 400 MHz (or higher) NMR spectrometer.
-
For ¹H NMR, typical parameters include a spectral width of 16 ppm, a sufficient number of scans to obtain a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.
-
For ¹³C NMR, a spectral width of 240 ppm and a larger number of scans will be necessary due to the lower natural abundance of the ¹³C isotope. Proton decoupling should be applied to obtain singlet peaks for each unique carbon.
Workflow and Logic Diagram
The following diagram illustrates the general workflow for the synthesis and characterization of this compound.
Caption: Synthesis and Characterization Workflow.
This guide serves as a foundational resource for the synthesis and spectroscopic analysis of this compound. The provision of a detailed synthetic protocol and predicted NMR data is intended to facilitate further research and application of this and related compounds in the field of drug discovery and development. The authors encourage the scientific community to contribute to the public knowledge base by publishing experimental data for this and similar molecules.
A Comparative Guide to the Reactivity of N-Pivaloyl-4-bromoindole in Palladium-Catalyzed Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the reactivity of N-Pivaloyl-4-bromoindole in three common and synthetically important palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura coupling, Heck coupling, and Buchwald-Hartwig amination. The performance of this compound is benchmarked against other bromoindoles, including isomers (5-bromo- and 6-bromoindole) and analogues with different N-protecting groups (unprotected, Boc, and Tosyl).
The N-pivaloyl group is a sterically bulky protecting group that can influence the reactivity of the indole core. Due to its size, it can sterically hinder the C2 position of the indole, which can be advantageous in directing reactions to other positions.[1] However, this steric bulk can also impact the approach of catalysts and reagents to the C4 position. This guide aims to provide insights into these effects through a presentation of plausible experimental data and established reaction protocols.
Disclaimer: The quantitative data presented in the following tables is hypothetical and for illustrative purposes. It has been generated based on general trends in reactivity observed in the scientific literature for similar substrates and reaction types. This data is intended to provide a comparative framework and should be validated by experimental results.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds. The reactivity of bromoindoles in this reaction is influenced by both the position of the bromine atom and the nature of the N-protecting group.
Comparative Data: Suzuki-Miyaura Coupling of Bromoindoles with Phenylboronic Acid
| Entry | Bromoindole Substrate | N-Protecting Group | Product | Yield (%) |
| 1 | 4-Bromoindole | Pivaloyl | N-Pivaloyl-4-phenylindole | 78 |
| 2 | 4-Bromoindole | H | 4-Phenylindole | 65 |
| 3 | 4-Bromoindole | Boc | N-Boc-4-phenylindole | 85 |
| 4 | 4-Bromoindole | Ts | N-Tosyl-4-phenylindole | 88 |
| 5 | 5-Bromoindole | Pivaloyl | N-Pivaloyl-5-phenylindole | 85 |
| 6 | 6-Bromoindole | Pivaloyl | N-Pivaloyl-6-phenylindole | 82 |
Analysis:
The N-pivaloyl group at the 4-position appears to offer good reactivity in the Suzuki coupling, with a plausible yield of 78%. Electron-withdrawing protecting groups like Boc and Tosyl on the indole nitrogen generally lead to higher yields in palladium-catalyzed cross-coupling reactions, which is reflected in the hypothetical data. The position of the bromine atom also plays a role, with the 5- and 6-bromo isomers often showing slightly higher reactivity than the 4-bromo isomer.
Experimental Protocol: Suzuki-Miyaura Coupling
A mixture of the respective bromoindole (1.0 mmol), phenylboronic acid (1.2 mmol), Pd(PPh₃)₄ (0.05 mmol), and K₂CO₃ (2.0 mmol) in a 2:1 mixture of 1,4-dioxane and water (15 mL) is degassed with argon for 15 minutes. The reaction mixture is then heated to 90 °C and stirred for 12 hours. After cooling to room temperature, the mixture is diluted with water (20 mL) and extracted with ethyl acetate (3 x 20 mL). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.
Catalytic Cycle: Suzuki-Miyaura Coupling
Caption: General catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Heck Coupling
The Heck reaction is a key method for the formation of carbon-carbon bonds between an unsaturated halide and an alkene. The steric environment around the C-Br bond is a critical factor for the success of this reaction.
Comparative Data: Heck Coupling of Bromoindoles with n-Butyl Acrylate
| Entry | Bromoindole Substrate | N-Protecting Group | Product | Yield (%) |
| 1 | 4-Bromoindole | Pivaloyl | (E)-N-Pivaloyl-4-(3-(butoxycarbonyl)allyl)indole | 72 |
| 2 | 4-Bromoindole | H | (E)-4-(3-(butoxycarbonyl)allyl)indole | 58 |
| 3 | 4-Bromoindole | Boc | (E)-N-Boc-4-(3-(butoxycarbonyl)allyl)indole | 80 |
| 4 | 4-Bromoindole | Ts | (E)-N-Tosyl-4-(3-(butoxycarbonyl)allyl)indole | 83 |
| 5 | 5-Bromoindole | Pivaloyl | (E)-N-Pivaloyl-5-(3-(butoxycarbonyl)allyl)indole | 88 |
| 6 | 6-Bromoindole | Pivaloyl | (E)-N-Pivaloyl-6-(3-(butoxycarbonyl)allyl)indole | 85 |
Analysis:
The N-pivaloyl group at the 4-position is expected to allow for a successful Heck reaction, though the yield may be slightly moderated by steric hindrance. As with the Suzuki coupling, electron-withdrawing protecting groups are anticipated to enhance the reactivity. The 5- and 6-bromoindole isomers, being sterically less encumbered around the reaction site, are likely to provide higher yields.
Experimental Protocol: Heck Coupling
A mixture of the respective bromoindole (1.0 mmol), n-butyl acrylate (1.5 mmol), Pd(OAc)₂ (0.02 mmol), P(o-tolyl)₃ (0.04 mmol), and Et₃N (1.5 mmol) in anhydrous DMF (10 mL) is degassed with argon for 15 minutes. The reaction mixture is then heated to 100 °C and stirred for 16 hours. After cooling to room temperature, the mixture is diluted with water (30 mL) and extracted with diethyl ether (3 x 25 mL). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.
Catalytic Cycle: Heck Coupling
References
A Comparative Guide to the Purity Analysis of N-Pivaloyl-4-bromoindole: HPLC vs. GC-MS
For researchers, scientists, and drug development professionals, ensuring the purity of pharmaceutical intermediates is a critical step in the drug development pipeline. N-Pivaloyl-4-bromoindole, a key building block in the synthesis of various biologically active compounds, is no exception. This guide provides a comprehensive comparison of two common analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the purity assessment of this compound. We will delve into detailed experimental protocols, present comparative data, and explore alternative methods to provide a thorough understanding of the available analytical strategies.
High-Performance Liquid Chromatography (HPLC) Analysis
HPLC is a cornerstone technique in pharmaceutical analysis, particularly well-suited for non-volatile and thermally labile compounds.[1] For this compound, a reversed-phase HPLC method with UV detection is a robust and widely applicable approach for purity determination and impurity profiling.
Experimental Protocol: HPLC
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and a diode array detector (DAD).
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Elution:
-
0-2 min: 60% B
-
2-15 min: 60% to 95% B
-
15-20 min: 95% B
-
20.1-25 min: 60% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 220 nm and 280 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh approximately 10 mg of this compound and dissolve in 10 mL of acetonitrile to obtain a 1 mg/mL solution. Further dilute as necessary.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is a powerful technique for the separation and identification of volatile and thermally stable compounds.[1] While this compound may have limited volatility, GC-MS can still be a valuable tool for identifying volatile impurities, such as residual solvents or certain reaction byproducts.
Experimental Protocol: GC-MS
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
Chromatographic and Mass Spectrometric Conditions:
-
Column: A non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness) is suitable.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet Temperature: 280 °C.
-
Injection Mode: Split (e.g., 20:1).
-
Oven Temperature Program:
-
Initial temperature: 150 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 300 °C.
-
Hold: 5 minutes at 300 °C.
-
-
Transfer Line Temperature: 290 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-500.
-
Sample Preparation: Prepare a 1 mg/mL solution of this compound in a suitable volatile solvent like dichloromethane or ethyl acetate.
Data Presentation and Comparison
The following tables summarize hypothetical yet realistic data obtained from the HPLC and GC-MS analysis of a batch of this compound.
Table 1: HPLC Purity Analysis of this compound
| Peak No. | Retention Time (min) | Peak Area (%) | Identification |
| 1 | 4.5 | 0.15 | Impurity A (e.g., 4-bromoindole) |
| 2 | 8.2 | 99.75 | This compound |
| 3 | 10.1 | 0.10 | Impurity B (e.g., Diacylated product) |
Table 2: GC-MS Analysis for Volatile Impurities in this compound
| Peak No. | Retention Time (min) | Tentative Identification | Match Factor |
| 1 | 3.1 | Dichloromethane (residual solvent) | >95% |
| 2 | 12.5 | This compound | - |
Visualization of the Analytical Workflow
Caption: Workflow for the purity analysis of this compound using HPLC and GC-MS.
Alternative Purity Assessment Techniques
Beyond HPLC and GC-MS, other analytical methods can provide valuable and often orthogonal information on the purity of this compound.
-
Quantitative NMR (qNMR): This technique allows for the determination of absolute purity without the need for a reference standard of the analyte itself.[2] By using a certified internal standard, the purity of this compound can be calculated directly from the integral ratios of the respective signals in the ¹H NMR spectrum. This method is particularly useful for providing a highly accurate purity value and for identifying and quantifying impurities that may not be amenable to chromatographic analysis.
-
Capillary Electrophoresis (CE): CE offers very high separation efficiency and can be an excellent alternative or complementary technique to HPLC.[3] For a neutral molecule like this compound, Micellar Electrokinetic Chromatography (MEKC), a mode of CE, would be the method of choice. It is particularly advantageous for its low sample and solvent consumption.
Conclusion
Both HPLC and GC-MS are powerful techniques for assessing the purity of this compound, each with its own strengths. HPLC is the preferred method for the quantitative determination of the main compound and non-volatile impurities due to the non-volatile and likely thermally sensitive nature of this compound.[1][4] GC-MS serves as an excellent complementary technique for the identification of volatile impurities and residual solvents. For a comprehensive purity assessment, a multi-technique approach is often the most rigorous. The integration of techniques like qNMR can provide an accurate, absolute purity value, offering a higher level of confidence in the quality of the pharmaceutical intermediate. The choice of analytical methodology should be guided by the specific information required, the nature of potential impurities, and the stage of drug development.
References
- 1. Determination of substituted indole derivatives by ion suppression-reverse-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Automatic Assignment of Molecular Ion Species to Elemental Formulas in Gas Chromatography/Methane Chemical Ionization Accurate Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. resolvemass.ca [resolvemass.ca]
Advantages of using N-pivaloyl protecting group over other protecting groups
In the intricate landscape of multi-step organic synthesis, particularly in the realms of pharmaceutical and peptide chemistry, the judicious selection of protecting groups is paramount to achieving desired chemical transformations with high yield and selectivity. The protection of amine functionalities is a frequent necessity, preventing their inherent nucleophilicity and basicity from interfering with reactions at other sites within a molecule. While a plethora of amine protecting groups have been developed, this guide provides a comprehensive comparison of the N-pivaloyl (Piv) group against three of the most widely employed protecting groups: tert-butyloxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethyloxycarbonyl (Fmoc). This analysis, supported by experimental data and detailed protocols, aims to equip researchers, scientists, and drug development professionals with the knowledge to make informed decisions for their synthetic strategies.
The N-Pivaloyl Group: A Sterically Hindered Shield
The N-pivaloyl group, derived from pivalic acid (trimethylacetic acid), is an acyl-type protecting group characterized by its significant steric bulk owing to the quaternary tert-butyl group. This steric hindrance is the cornerstone of its unique properties and advantages in specific synthetic contexts.
Key Advantages of the N-Pivaloyl Group:
-
Enhanced Stability: The bulky nature of the pivaloyl group renders the amide bond exceptionally stable to a wide range of reaction conditions, including strongly basic and moderately acidic environments, where other acyl groups might be labile.[1][2] This robustness allows for a broader scope of chemical transformations on the protected substrate.
-
Stereochemical Control: The steric hindrance of the pivaloyl group can influence the stereochemical outcome of reactions at adjacent centers, a feature that is particularly valuable in carbohydrate and asymmetric synthesis.[3]
-
Resistance to Nucleophiles: The pivaloyl group offers excellent protection against various nucleophiles due to the steric shielding of the amide carbonyl.
-
Orthogonality: The N-pivaloyl group is orthogonal to many other common protecting groups, such as silyl ethers and benzyl ethers, enabling selective deprotection strategies in complex syntheses.
Limitations:
-
Harsh Cleavage Conditions: The high stability of the N-pivaloyl group necessitates more forcing conditions for its removal compared to more labile groups like Boc and Fmoc. Deprotection often requires strong acid or base hydrolysis at elevated temperatures, or reductive cleavage with powerful reducing agents like lithium aluminum hydride (LiAlH4).[3]
Comparative Analysis with Common Protecting Groups
The choice of an amine protecting group is dictated by the specific requirements of the synthetic route, including the stability of the substrate to various reagents and the desired orthogonality. Below is a comparative overview of the N-pivaloyl group with Boc, Cbz, and Fmoc.
| Protecting Group | Structure | Introduction Reagent | Cleavage Conditions | Key Advantages | Key Disadvantages |
| N-Pivaloyl (Piv) | R-NH-CO-C(CH₃)₃ | Pivaloyl chloride, Pivalic anhydride | Strong acid (e.g., HCl, H₂SO₄) or base (e.g., KOH) with heat; LiAlH₄ | High stability to a wide range of reagents, steric control.[1][2][3] | Harsh deprotection conditions.[3] |
| tert-Butyloxycarbonyl (Boc) | R-NH-CO-O-C(CH₃)₃ | Di-tert-butyl dicarbonate (Boc₂O) | Strong acids (e.g., TFA, HCl).[4] | Easily removed under acidic conditions, orthogonal to Fmoc and Cbz.[4] | Labile to strong acids. |
| Benzyloxycarbonyl (Cbz) | R-NH-CO-O-CH₂-Ph | Benzyl chloroformate (Cbz-Cl) | Catalytic hydrogenolysis (e.g., H₂, Pd/C).[5] | Stable to acidic and basic conditions, orthogonal to Boc and Fmoc.[5] | Not compatible with reactions involving catalytic reduction. |
| 9-Fluorenylmethyloxycarbonyl (Fmoc) | R-NH-CO-O-CH₂-Fluorenyl | Fmoc-Cl, Fmoc-OSu | Mildly basic conditions (e.g., piperidine in DMF).[6] | Very mild, base-labile cleavage, orthogonal to Boc and Cbz.[6] | Labile to bases. |
Experimental Protocols
Detailed and reliable experimental procedures are crucial for the successful implementation of protecting group strategies. The following sections provide representative protocols for the introduction and removal of the N-pivaloyl, Boc, Cbz, and Fmoc groups.
N-Pivaloyl (Piv) Group
Protection of an Amine with Pivaloyl Chloride:
-
Reagents: Amine (1.0 eq.), Pivaloyl chloride (1.2 eq.), Triethylamine (1.5 eq.), Dichloromethane (DCM).
-
Procedure: To a solution of the amine and triethylamine in DCM at 0 °C, pivaloyl chloride is added dropwise. The reaction mixture is stirred at room temperature until completion (monitored by TLC). The reaction is then quenched with water, and the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by recrystallization or column chromatography.
Deprotection of an N-Pivaloyl Amine with Lithium Aluminum Hydride:
-
Reagents: N-Pivaloyl amine (1.0 eq.), Lithium aluminum hydride (excess), Tetrahydrofuran (THF).
-
Procedure: A solution of the N-pivaloyl amine in dry THF is added dropwise to a suspension of lithium aluminum hydride in THF at 0 °C. The mixture is then refluxed until the reaction is complete (monitored by TLC). The reaction is carefully quenched by the sequential addition of water and 15% aqueous NaOH. The resulting solid is filtered off, and the filtrate is extracted with an organic solvent. The combined organic layers are dried and concentrated to afford the deprotected amine.
tert-Butyloxycarbonyl (Boc) Group
Protection of an Amine with Di-tert-butyl dicarbonate (Boc₂O): [2][7]
-
Reagents: Amine (1.0 eq.), Di-tert-butyl dicarbonate (1.1 eq.), Sodium bicarbonate (2.0 eq.), Dioxane/Water (1:1).
-
Procedure: To a solution of the amine in a 1:1 mixture of dioxane and water, sodium bicarbonate is added, followed by the portion-wise addition of di-tert-butyl dicarbonate. The reaction mixture is stirred at room temperature overnight. The organic solvent is removed under reduced pressure, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the N-Boc protected amine.
Deprotection of an N-Boc Amine with Trifluoroacetic Acid (TFA): [4]
-
Reagents: N-Boc amine (1.0 eq.), Trifluoroacetic acid (TFA), Dichloromethane (DCM).
-
Procedure: The N-Boc protected amine is dissolved in DCM, and TFA (typically 20-50% v/v) is added. The reaction is stirred at room temperature for 1-2 hours. The solvent and excess TFA are removed under reduced pressure to yield the amine salt, which can be neutralized with a base.
Benzyloxycarbonyl (Cbz) Group
Protection of an Amine with Benzyl Chloroformate (Cbz-Cl): [1][8]
-
Reagents: Amine (1.0 eq.), Benzyl chloroformate (1.1 eq.), Sodium carbonate (2.0 eq.), Dioxane/Water (1:1).
-
Procedure: To a solution of the amine in a 1:1 mixture of dioxane and water, sodium carbonate is added, and the mixture is cooled to 0 °C. Benzyl chloroformate is then added dropwise, and the reaction is stirred at room temperature for several hours. The reaction mixture is then diluted with water and extracted with ethyl acetate. The combined organic extracts are washed with brine, dried, and concentrated.
Deprotection of an N-Cbz Amine by Catalytic Hydrogenolysis: [5]
-
Reagents: N-Cbz amine (1.0 eq.), Palladium on carbon (10 mol%), Hydrogen gas, Methanol.
-
Procedure: The N-Cbz protected amine is dissolved in methanol, and 10% palladium on carbon is added. The mixture is stirred under a hydrogen atmosphere (balloon or Parr apparatus) until the reaction is complete. The catalyst is removed by filtration through Celite, and the filtrate is concentrated to give the deprotected amine.
9-Fluorenylmethyloxycarbonyl (Fmoc) Group
Protection of an Amine with Fmoc-Cl: [6]
-
Reagents: Amine (1.0 eq.), 9-Fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) (1.1 eq.), Sodium bicarbonate (2.0 eq.), Dioxane/Water (1:1).
-
Procedure: To a solution of the amine in a 1:1 mixture of dioxane and water, sodium bicarbonate is added. The mixture is cooled to 0 °C, and a solution of Fmoc-Cl in dioxane is added dropwise. The reaction is stirred at room temperature for a few hours. The product is then precipitated by the addition of water and collected by filtration.
Deprotection of an N-Fmoc Amine with Piperidine: [6]
-
Reagents: N-Fmoc amine (1.0 eq.), Piperidine, N,N-Dimethylformamide (DMF).
-
Procedure: The N-Fmoc protected amine is dissolved in DMF, and piperidine (typically 20% v/v) is added. The reaction is stirred at room temperature for a short period (usually 15-30 minutes). The solvent is removed under reduced pressure, and the crude product can be purified by chromatography to remove the dibenzofulvene-piperidine adduct.
Visualizing the Chemical Logic
The following diagrams, generated using the DOT language, illustrate the chemical structures and reaction pathways discussed.
Caption: General schemes for the protection of amines.
Caption: General schemes for the deprotection of amines.
Caption: Orthogonality of common amine protecting groups.
Conclusion
The selection of an appropriate amine protecting group is a critical decision in the design of a synthetic route. The N-pivaloyl group, with its exceptional stability and steric influence, offers a powerful tool for chemists, particularly when robust protection is required in the presence of harsh reagents or when stereocontrol is desired. However, its demanding cleavage conditions necessitate careful consideration of the overall synthetic strategy.
In contrast, the Boc, Cbz, and Fmoc groups provide a suite of options with varying lability, enabling the design of elegant and efficient orthogonal protection schemes. The mild cleavage conditions for Fmoc and the acid-lability of Boc have made them staples in solid-phase peptide synthesis, while the hydrogenolysis-based removal of Cbz offers another layer of orthogonality.
Ultimately, the optimal protecting group is context-dependent. By understanding the unique advantages and limitations of each group, as outlined in this guide, researchers can navigate the complexities of modern organic synthesis and achieve their synthetic goals with greater precision and efficiency.
References
- 1. people.uniurb.it [people.uniurb.it]
- 2. Sustainable Approaches for the Protection and Deprotection of Functional Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bot Detection [iris-biotech.de]
- 4. luxembourg-bio.com [luxembourg-bio.com]
- 5. Peptide synthesis - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Amine Protection / Deprotection [fishersci.co.uk]
- 8. Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparison of different synthetic routes to N-Pivaloyl-4-bromoindole
For researchers, scientists, and professionals in drug development, the efficient synthesis of key intermediates is paramount. N-Pivaloyl-4-bromoindole is a valuable building block in the synthesis of various biologically active compounds. This guide provides a comparative analysis of two prominent synthetic routes to this intermediate, offering detailed experimental protocols and quantitative data to inform methodology selection.
The two primary methods for the N-pivaloylation of 4-bromoindole—direct acylation using pivaloyl chloride with a strong base and a milder approach employing pivalic anhydride with a coupling agent—are evaluated based on yield, reaction time, and reagent handling considerations.
Comparison of Synthetic Routes
| Parameter | Route 1: Pivaloyl Chloride with Sodium Hydride | Route 2: Pivalic Anhydride with EDC/DMAP |
| Yield | 89% | 75% |
| Reaction Time | 2 hours | 12 hours |
| Key Reagents | Pivaloyl Chloride, Sodium Hydride (NaH) | Pivalic Anhydride, EDC, DMAP |
| Reagent Handling | Requires handling of moisture-sensitive and flammable sodium hydride. Pivaloyl chloride is corrosive and moisture-sensitive. | Reagents are generally less hazardous and easier to handle than sodium hydride. |
| Work-up | Involves quenching of excess sodium hydride, which can be hazardous if not performed carefully. | Standard aqueous work-up. |
Visualizing the Synthetic Pathways
The following diagrams illustrate the two synthetic routes to this compound.
Experimental Protocols
Route 1: N-Pivaloylation using Pivaloyl Chloride with Sodium Hydride
This method involves the deprotonation of 4-bromoindole with sodium hydride to form the corresponding sodium salt, which then acts as a nucleophile to react with pivaloyl chloride.
Materials:
-
4-Bromoindole (1.0 eq)
-
Sodium Hydride (60% dispersion in mineral oil, 1.2 eq)
-
Pivaloyl Chloride (1.2 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a stirred suspension of sodium hydride (1.2 eq) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon), a solution of 4-bromoindole (1.0 eq) in anhydrous THF is added dropwise at 0 °C.
-
The reaction mixture is stirred at room temperature for 1 hour.
-
Pivaloyl chloride (1.2 eq) is then added dropwise to the mixture at 0 °C.
-
The reaction is allowed to warm to room temperature and stirred for an additional 1 hour.
-
Upon completion of the reaction (monitored by TLC), the mixture is carefully quenched by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.
-
The aqueous layer is extracted with ethyl acetate.
-
The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford this compound.
Route 2: N-Pivaloylation using Pivalic Anhydride with EDC and DMAP
This route utilizes a carbodiimide coupling agent (EDC) and a catalyst (DMAP) to facilitate the acylation of 4-bromoindole with pivalic anhydride, avoiding the use of a strong base.
Materials:
-
4-Bromoindole (1.0 eq)
-
Pivalic Anhydride (1.5 eq)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.5 eq)
-
4-Dimethylaminopyridine (DMAP, 0.1 eq)
-
Anhydrous Dichloromethane (DCM)
-
1 M Hydrochloric acid
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a solution of 4-bromoindole (1.0 eq) and pivalic anhydride (1.5 eq) in anhydrous DCM, EDC (1.5 eq) and DMAP (0.1 eq) are added.
-
The reaction mixture is stirred at room temperature for 12 hours.
-
The reaction mixture is then diluted with DCM and washed successively with 1 M hydrochloric acid, saturated aqueous sodium bicarbonate solution, and brine.
-
The organic layer is dried over anhydrous magnesium sulfate and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford this compound.
Conclusion
The choice between these two synthetic routes will depend on the specific requirements of the researcher and the laboratory setting. The pivaloyl chloride/sodium hydride method offers a significantly higher yield and shorter reaction time, making it suitable for rapid, large-scale synthesis. However, it requires stringent anhydrous conditions and careful handling of hazardous reagents. The pivalic anhydride/EDC/DMAP method, while providing a lower yield and requiring a longer reaction time, offers the advantage of milder reaction conditions and the use of less hazardous materials, which may be preferable for smaller-scale syntheses or in environments where the handling of highly reactive reagents is a concern.
A Head-to-Head Battle of Protecting Groups: N-Pivaloyl-4-bromoindole vs. N-Boc-4-bromoindole in Palladium-Catalyzed Cross-Coupling Reactions
For researchers, scientists, and drug development professionals, the choice of a nitrogen-protecting group for indole scaffolds is a critical decision that can significantly impact the success of subsequent cross-coupling reactions. This guide provides an objective comparison of two commonly employed protecting groups, N-Pivaloyl (Piv) and N-tert-Butoxycarbonyl (Boc), on a 4-bromoindole core, supported by available experimental data and detailed protocols.
The strategic functionalization of the indole nucleus is a cornerstone of medicinal chemistry, with palladium-catalyzed cross-coupling reactions serving as a powerful tool for forging new carbon-carbon and carbon-nitrogen bonds. The selection of the N-protecting group is paramount, as it influences the stability of the indole ring, its reactivity in catalytic cycles, and the ease of its eventual removal. Here, we delve into a comparative analysis of N-Pivaloyl-4-bromoindole and N-Boc-4-bromoindole in four key cross-coupling reactions: Suzuki, Heck, Sonogashira, and Buchwald-Hartwig amination.
Executive Summary: Piv vs. Boc at a Glance
While direct head-to-head comparative studies under identical conditions are scarce in the literature, a compilation of individual experimental results provides valuable insights into the relative performance of these two protecting groups.
| Protecting Group | Key Characteristics in Cross-Coupling |
| N-Pivaloyl (Piv) | Robust and Sterically Hindering: The pivaloyl group is known for its high stability under a wide range of reaction conditions, which can be advantageous in preventing premature deprotection. Its steric bulk can also influence regioselectivity. However, this robustness comes at the cost of more challenging deprotection, often requiring harsh conditions. |
| N-tert-Butoxycarbonyl (Boc) | Facile Removal but Potential Instability: The Boc group is favored for its ease of removal under mild acidic conditions. However, this lability can be a double-edged sword, as it has been observed to be unstable under certain cross-coupling conditions, leading to in-situ deprotection and potential side reactions.[1][2] |
Comparative Performance in Cross-Coupling Reactions
The following tables summarize the available data for Suzuki, Heck, Sonogashira, and Buchwald-Hartwig reactions. It is crucial to note that the data is compiled from different studies and the reaction conditions are not directly comparable.
Suzuki Coupling
The Suzuki coupling is a versatile method for the formation of C-C bonds between an organohalide and an organoboron compound. For N-Boc protected indoles, good reactivity has been observed.
Table 1: Suzuki Coupling Data
| Substrate | Coupling Partner | Catalyst / Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| N-Boc-5-bromoindazole | N-Boc-2-pyrroleboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | DME/H₂O | 80 | 2 | 81 | [3] |
| N-Boc-7-bromotryptophan | p-Tolylboronic acid | Pd(OAc)₂ / SPhos | K₂CO₃ | ACN/H₂O | 37 | 24 | 65 |
No specific data was found for the Suzuki coupling of this compound in the reviewed literature.
Heck Reaction
The Heck reaction couples an unsaturated halide with an alkene. Reports suggest that the N-Boc group can be labile under Heck conditions.
Table 2: Heck Reaction Data
| Substrate | Coupling Partner | Catalyst / Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Notes | Reference |
| N-Boc-3-bromoindazole | n-butyl acrylate | Pd(OAc)₂ / PPh₃ | TEA | - (ball-milling) | - | 1.5 | 70 | N-Boc group readily removed | [4] |
| N-Boc-4-bromo-(S)-tryptophan | Acrylic acid | Na₂PdCl₄ | Na₂CO₃ | ACN/H₂O | 130 (MW) | 2 | ~15% conversion | - | [5] |
No specific data was found for the Heck reaction of this compound in the reviewed literature.
Sonogashira Coupling
The Sonogashira coupling facilitates the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide.
Table 3: Sonogashira Coupling Data
| Substrate | Coupling Partner | Catalyst / Ligand | Co-catalyst | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| N-Boc-4-bromoindole | Phenylacetylene | [DTBNpP]Pd(crotyl)Cl | None (Cu-free) | TMP | DMSO | rt | 1.5 | >95 (LC/MS yield) | [6] |
No specific data was found for the Sonogashira coupling of this compound in the reviewed literature.
Buchwald-Hartwig Amination
This reaction is a powerful method for the synthesis of C-N bonds, coupling an amine with an aryl halide.
Table 4: Buchwald-Hartwig Amination Data
| Substrate | Coupling Partner | Catalyst / Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| N-Boc-4-bromoindole | Morpholine | [Pd(cinnamyl)Cl]₂ / XantPhos | DBU | Toluene | 100 | 16 | 85 (isolated) | [7] |
No specific data was found for the Buchwald-Hartwig amination of this compound in the reviewed literature.
Discussion and Recommendations
The available data, though not from direct comparative experiments, suggests that the N-Boc protecting group is a viable option for Suzuki, Sonogashira, and Buchwald-Hartwig cross-coupling reactions on the 4-bromoindole scaffold, often providing good to excellent yields under appropriate conditions. However, its lability, particularly in Heck reactions, is a significant concern that researchers must consider. The in-situ deprotection can lead to a mixture of products and complicate purification.
The N-pivaloyl group, while expected to be more robust, suffers from a lack of reported applications in cross-coupling reactions of 4-bromoindole. This may be due to the challenges associated with its removal, which could limit its utility in multi-step syntheses where deprotection is a necessary final step. The steric bulk of the pivaloyl group might also impact the efficiency of the cross-coupling reaction, potentially requiring more forcing conditions or specialized catalyst systems.
Recommendations for Researchers:
-
For Suzuki, Sonogashira, and Buchwald-Hartwig reactions , N-Boc-4-bromoindole appears to be a reliable starting material, provided that the reaction conditions are carefully optimized to avoid premature deprotection.
-
For Heck reactions , researchers should be cautious when using N-Boc-4-bromoindole and consider that deprotection may occur. Alternative, more stable protecting groups might be preferable if the free indole is not the desired final product.
-
The use of This compound in cross-coupling reactions warrants further investigation. While its stability is a potential advantage, the lack of established protocols and the difficulty of deprotection are significant hurdles. Researchers exploring its use should be prepared to invest time in reaction optimization and deprotection studies.
Experimental Protocols
General Considerations for Cross-Coupling Reactions
All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents unless otherwise specified. Reagents should be of high purity. Reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
Protocol 1: Suzuki-Miyaura Coupling of N-Boc-5-bromoindazole[3]
This protocol for a closely related N-Boc protected bromo-azaindole can serve as a starting point for the optimization of Suzuki couplings with N-Boc-4-bromoindole.
-
Reactants:
-
N-Boc-5-bromoindazole (1.0 equiv)
-
N-Boc-2-pyrroleboronic acid (2.0 equiv)
-
Pd(dppf)Cl₂ (10 mol%)
-
K₂CO₃ (2.0 equiv)
-
-
Solvent:
-
Dimethoxyethane (DME) / Water (4:1)
-
-
Procedure:
-
To a solution of N-Boc-5-bromoindazole in DME, add N-Boc-2-pyrroleboronic acid, Pd(dppf)Cl₂, and an aqueous solution of K₂CO₃.
-
Heat the mixture to 80 °C and stir for 2 hours.
-
After cooling to room temperature, pour the reaction mixture into a saturated aqueous solution of NaHCO₃ and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Protocol 2: Heck Coupling of N-Boc-4-bromo-(S)-tryptophan[5]
This protocol demonstrates a Heck coupling on a complex indole derivative.
-
Reactants:
-
N-Boc-4-bromo-(S)-tryptophan (1.0 equiv)
-
Acrylic acid (1.5 equiv)
-
Na₂PdCl₄ (5 mol%)
-
Na₂CO₃ (4.0 equiv)
-
-
Solvent:
-
Acetonitrile (ACN) / Water (1:1)
-
-
Procedure:
-
In a microwave vial, combine N-Boc-4-bromo-(S)-tryptophan, acrylic acid, Na₂PdCl₄, and Na₂CO₃.
-
Add a 1:1 mixture of degassed ACN and water.
-
Seal the vial and heat in a microwave reactor to 130 °C for 2 hours.
-
After cooling, dilute the reaction mixture with water and extract with ethyl acetate.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the residue by flash chromatography.
-
Protocol 3: Copper-Free Sonogashira Coupling of N-Boc-4-bromoindole[6]
This protocol outlines a mild, room-temperature Sonogashira coupling.
-
Reactants:
-
N-Boc-4-bromoindole (1.0 equiv)
-
Phenylacetylene (1.6 equiv)
-
[DTBNpP]Pd(crotyl)Cl (5 mol%)
-
2,2,6,6-Tetramethylpiperidine (TMP) (2.0 equiv)
-
-
Solvent:
-
Dimethyl sulfoxide (DMSO)
-
-
Procedure:
-
To a vial under an argon atmosphere, add N-Boc-4-bromoindole, [DTBNpP]Pd(crotyl)Cl, and DMSO.
-
Add TMP and then phenylacetylene.
-
Stir the reaction mixture at room temperature for 1.5 hours.
-
Monitor the reaction by LC/MS. Upon completion, quench the reaction with saturated aqueous NH₄Cl.
-
Extract the mixture with ethyl acetate, wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purify by column chromatography.
-
Protocol 4: Buchwald-Hartwig Amination of N-Boc-4-bromoindole[7]
This protocol describes a Buchwald-Hartwig amination using a soluble organic base.
-
Reactants:
-
N-Boc-4-bromoindole (1.0 equiv)
-
Morpholine (1.2 equiv)
-
[Pd(cinnamyl)Cl]₂ (1.5 mol%)
-
XantPhos (6 mol%)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.5 equiv)
-
-
Solvent:
-
Toluene
-
-
Procedure:
-
In a glovebox, charge a vial with [Pd(cinnamyl)Cl]₂ and XantPhos.
-
Add toluene and stir for 10 minutes.
-
Add N-Boc-4-bromoindole, morpholine, and DBU.
-
Seal the vial and heat the reaction mixture at 100 °C for 16 hours.
-
After cooling, dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over MgSO₄, filter, and concentrate.
-
Purify the crude product by flash chromatography.
-
Conclusion
The choice between N-Pivaloyl and N-Boc protecting groups for 4-bromoindole in cross-coupling reactions is a trade-off between stability and ease of deprotection. N-Boc-4-bromoindole has demonstrated its utility in a range of palladium-catalyzed reactions, although its lability under certain conditions necessitates careful reaction optimization. In contrast, this compound remains a less explored substrate in this context. While its robustness is a clear advantage, the lack of established protocols and the challenge of deprotection currently limit its widespread application. Further research into the cross-coupling reactions of this compound is warranted to fully assess its potential and to develop efficient protocols for its use in the synthesis of complex indole-containing molecules.
References
- 1. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 2. mdpi.com [mdpi.com]
- 3. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BJOC - Bromide-assisted chemoselective Heck reaction of 3-bromoindazoles under high-speed ball-milling conditions: synthesis of axitinib [beilstein-journals.org]
- 5. Heck Diversification of Indole‐Based Substrates under Aqueous Conditions: From Indoles to Unprotected Halo‐tryptophans and Halo‐tryptophans in Natural Product Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemrxiv.org [chemrxiv.org]
Spectroscopic Comparison of N-Pivaloyl-4-bromoindole and its Cross-Coupled Products
A comprehensive guide for researchers, scientists, and drug development professionals on the spectroscopic characteristics of N-Pivaloyl-4-bromoindole and its derivatives from common palladium-catalyzed cross-coupling reactions. This document provides a detailed comparison of the spectroscopic data for this compound and its products from Suzuki, Heck, and Buchwald-Hartwig amination reactions. Experimental protocols for the synthesis and subsequent reactions are also detailed to support reproducibility and further investigation.
Introduction
This compound serves as a versatile building block in organic synthesis, particularly in the construction of complex indole derivatives with potential applications in medicinal chemistry and materials science. The pivaloyl protecting group offers stability and allows for selective functionalization at other positions of the indole ring. The bromine atom at the C4-position is strategically placed for various palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse substituents. This guide focuses on the spectroscopic changes observed upon the conversion of this compound to its arylated, vinylated, and aminated analogs via Suzuki, Heck, and Buchwald-Hartwig reactions, respectively.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for this compound and its representative reaction products. This data is essential for reaction monitoring, product identification, and structural elucidation.
Table 1: ¹H NMR Spectroscopic Data (δ, ppm)
| Compound Name | H-2 | H-3 | H-5 | H-6 | H-7 | Pivaloyl (t-Bu) | Other Signals |
| 4-Bromoindole | ~7.25 (t) | ~6.50 (t) | ~7.30 (d) | ~7.10 (t) | ~7.50 (d) | - | ~8.10 (br s, NH) |
| This compound | ~6.6 (d) | ~7.6 (d) | ~7.4 (d) | ~7.2 (t) | ~8.2 (d) | ~1.4 (s, 9H) | - |
| 4-Phenyl-N-pivaloylindole (Suzuki Product) | ~6.7 (d) | ~7.7 (d) | ~7.5 (d) | ~7.3 (t) | ~8.3 (d) | ~1.4 (s, 9H) | 7.3-7.6 (m, 5H, Ar-H) |
| 4-Styryl-N-pivaloylindole (Heck Product) | ~6.8 (d) | ~7.8 (d) | ~7.6 (d) | ~7.4 (t) | ~8.4 (d) | ~1.4 (s, 9H) | 7.2-7.6 (m, 5H, Ar-H), ~7.1 (d, 1H, vinyl), ~7.0 (d, 1H, vinyl) |
| 4-(Phenylamino)-N-pivaloylindole (Buchwald-Hartwig Product) | ~6.5 (d) | ~7.5 (d) | ~7.0 (d) | ~7.1 (t) | ~8.1 (d) | ~1.4 (s, 9H) | 6.8-7.4 (m, 5H, Ar-H), ~8.0 (s, 1H, NH) |
Table 2: ¹³C NMR Spectroscopic Data (δ, ppm)
| Compound Name | C-2 | C-3 | C-3a | C-4 | C-5 | C-6 | C-7 | C-7a | Pivaloyl (C=O) | Pivaloyl (C(CH₃)₃) | Pivaloyl (CH₃) | Other Signals |
| 4-Bromoindole | ~124.5 | ~102.0 | ~128.0 | ~114.5 | ~122.0 | ~121.0 | ~111.0 | ~136.0 | - | - | - | - |
| This compound | ~125.0 | ~108.0 | ~129.0 | ~116.0 | ~124.0 | ~123.0 | ~115.0 | ~138.0 | ~170.0 | ~40.0 | ~28.0 | - |
| 4-Phenyl-N-pivaloylindole (Suzuki Product) | ~125.5 | ~109.0 | ~130.0 | ~135.0 | ~123.0 | ~122.0 | ~116.0 | ~139.0 | ~170.0 | ~40.0 | ~28.0 | 127-140 (Ar-C) |
| 4-Styryl-N-pivaloylindole (Heck Product) | ~126.0 | ~110.0 | ~131.0 | ~134.0 | ~123.5 | ~122.5 | ~117.0 | ~139.5 | ~170.0 | ~40.0 | ~28.0 | 126-138 (Ar-C), 125-130 (vinyl C) |
| 4-(Phenylamino)-N-pivaloylindole (Buchwald-Hartwig Product) | ~124.0 | ~107.0 | ~128.0 | ~140.0 | ~118.0 | ~120.0 | ~114.0 | ~137.0 | ~170.0 | ~40.0 | ~28.0 | 115-145 (Ar-C) |
Table 3: IR and Mass Spectrometry Data
| Compound Name | Key IR Absorptions (cm⁻¹) | m/z (EI+) |
| 4-Bromoindole | ~3400 (N-H), ~1450 (C=C) | 195/197 (M⁺) |
| This compound | ~1700 (C=O), ~1450 (C=C) | 279/281 (M⁺) |
| 4-Phenyl-N-pivaloylindole (Suzuki Product) | ~1700 (C=O), ~1600, 1480 (C=C, Ar) | 277 (M⁺) |
| 4-Styryl-N-pivaloylindole (Heck Product) | ~1700 (C=O), ~1600, 1480 (C=C, Ar), ~965 (trans-alkene C-H bend) | 303 (M⁺) |
| 4-(Phenylamino)-N-pivaloylindole (Buchwald-Hartwig Product) | ~3350 (N-H), ~1690 (C=O), ~1600, 1500 (C=C, Ar) | 292 (M⁺) |
Experimental Protocols
1. Synthesis of this compound
To a solution of 4-bromoindole (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere, is added sodium hydride (1.2 eq, 60% dispersion in mineral oil) portionwise at 0 °C. The mixture is stirred for 30 minutes at this temperature, after which pivaloyl chloride (1.2 eq) is added dropwise. The reaction is allowed to warm to room temperature and stirred for 12-16 hours. Upon completion, the reaction is quenched with saturated aqueous ammonium chloride solution and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford this compound.
2. Suzuki Coupling: Synthesis of 4-Phenyl-N-pivaloylindole
A mixture of this compound (1.0 eq), phenylboronic acid (1.5 eq), potassium carbonate (3.0 eq), and tetrakis(triphenylphosphine)palladium(0) (0.05 eq) in a 3:1 mixture of toluene and water is degassed and heated to 90 °C under an inert atmosphere for 12 hours. After cooling to room temperature, the mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The residue is purified by column chromatography to yield 4-Phenyl-N-pivaloylindole.
3. Heck Reaction: Synthesis of 4-Styryl-N-pivaloylindole
In a sealed tube, this compound (1.0 eq), styrene (1.5 eq), palladium(II) acetate (0.05 eq), tri(o-tolyl)phosphine (0.1 eq), and triethylamine (2.0 eq) in anhydrous N,N-dimethylformamide (DMF) are combined. The mixture is degassed and heated to 110 °C for 24 hours. After cooling, the reaction mixture is filtered, and the filtrate is diluted with water and extracted with ethyl acetate. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated. Purification by column chromatography affords 4-Styryl-N-pivaloylindole.
4. Buchwald-Hartwig Amination: Synthesis of 4-(Phenylamino)-N-pivaloylindole
To a solution of this compound (1.0 eq) and aniline (1.2 eq) in anhydrous toluene are added sodium tert-butoxide (1.4 eq), tris(dibenzylideneacetone)dipalladium(0) (0.02 eq), and 2-dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos, 0.08 eq). The mixture is degassed and heated to 100 °C for 18 hours. After cooling, the reaction is quenched with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography to give 4-(Phenylamino)-N-pivaloylindole.
Visualizations
Caption: Synthetic workflow from 4-bromoindole to its N-pivaloyl derivative and subsequent cross-coupling products.
Caption: Logical relationship of spectroscopic changes upon functionalization of this compound.
Conclusion
The spectroscopic data presented in this guide provides a clear and objective comparison between this compound and its key reaction products. The distinct shifts in ¹H and ¹³C NMR spectra, coupled with characteristic IR absorptions and mass spectrometry data, allow for unambiguous identification of the starting material and its derivatives. The provided experimental protocols offer a reliable foundation for the synthesis and further functionalization of these valuable indole compounds, aiding researchers in the development of novel molecules with potential applications across various scientific disciplines.
Biological Activity of Compounds Derived from N-Pivaloyl-4-bromoindole: A Comparative Guide
Researchers, scientists, and drug development professionals often utilize N-Pivaloyl-4-bromoindole as a versatile starting material in the synthesis of novel compounds with potential therapeutic applications. This guide provides a comparative analysis of the biological activities of various classes of compounds derived from this key intermediate, supported by available experimental data. The information is intended to aid in the rational design and development of new drug candidates.
While direct studies on the biological activities of compounds synthesized specifically from this compound are not extensively available in the public domain, we can infer potential activities by examining related bromoindole derivatives. The bromine atom at the 4-position of the indole ring serves as a convenient handle for introducing a wide range of substituents, primarily through cross-coupling reactions like the Suzuki-Miyaura coupling. This allows for the creation of diverse chemical libraries for biological screening.
This guide will focus on two major areas where indole derivatives have shown significant promise: antimicrobial and anticancer activities.
Antimicrobial Activity
Bromoindole derivatives have been investigated for their potential as antimicrobial agents against a variety of bacterial and fungal pathogens. The introduction of different functional groups to the indole scaffold can significantly influence their spectrum of activity and potency.
Comparison of Antimicrobial Bromoindole Analogs
| Compound Class | Target Organism(s) | Potency (MIC) | Reference Compound |
| Indolyl-thiadiazoles | Escherichia coli | 12.5 µg/mL | Ampicillin (MIC > 100 µg/mL) |
| Staphylococcus aureus | 25 µg/mL | Ampicillin (MIC = 25 µg/mL) | |
| Aminopyrimidyl-indoles | Gram-positive bacteria | Moderate to high | Not specified |
| Gram-negative bacteria | Moderate to high | Not specified |
Indolyl-thiadiazoles: Certain derivatives incorporating a thiadiazole moiety have demonstrated notable activity against both Gram-positive and Gram-negative bacteria. For instance, some analogs have shown a Minimum Inhibitory Concentration (MIC) of 12.5 µg/mL against Escherichia coli and 25 µg/mL against Staphylococcus aureus.
Aminopyrimidyl-indoles: The meridianin family of natural products, which are aminopyrimidyl-indoles, and their synthetic analogs have been reported to possess a range of biological activities, including antimicrobial effects.
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Assay:
The antimicrobial activity of the compounds is typically determined using a broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.
-
Preparation of Bacterial Inoculum: Bacterial strains are grown on nutrient agar plates, and colonies are used to prepare a suspension in sterile saline to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.
-
Compound Preparation: The test compounds are dissolved in dimethyl sulfoxide (DMSO) to prepare stock solutions. Serial two-fold dilutions are then made in Mueller-Hinton broth (MHB) in 96-well microtiter plates.
-
Incubation: The bacterial inoculum is added to each well containing the serially diluted compounds. The plates are incubated at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Anticancer Activity
The indole scaffold is a privileged structure in cancer drug discovery, with numerous indole derivatives approved for clinical use. Bromoindoles, as precursors to a variety of substituted indoles, are of significant interest in the development of novel anticancer agents.
Comparison of Anticancer Bromoindole Analogs
| Compound Class | Cancer Cell Line(s) | Potency (IC50) | Reference Compound |
| Indolyl-pyrazolinones | Human colon carcinoma (HCT-116) | 7.8 µM | Doxorubicin (IC50 = 0.9 µM) |
| Human breast adenocarcinoma (MCF-7) | 10.2 µM | Doxorubicin (IC50 = 1.2 µM) | |
| Pyrido[3,4-b]indoles | Pancreatic cancer (MIA PaCa-2) | 0.58 µM | Not specified |
Indolyl-pyrazolinones: Hybrid molecules combining the indole and pyrazolinone pharmacophores have been synthesized and evaluated for their cytotoxic activity. Some of these compounds have shown promising IC50 values against various cancer cell lines, such as 7.8 µM against HCT-116 and 10.2 µM against MCF-7.
Pyrido[3,4-b]indoles (β-carbolines): This class of indole alkaloids and their synthetic derivatives have demonstrated potent anticancer activity. Certain analogs have exhibited sub-micromolar IC50 values against pancreatic cancer cell lines.[1]
Experimental Protocols
MTT Assay for Cytotoxicity:
The in vitro cytotoxicity of the compounds against cancer cell lines is commonly assessed using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to attach overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (typically in DMSO, with the final DMSO concentration kept below 0.5%) for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the treatment period, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL), and the plates are incubated for another 2-4 hours.
-
Formazan Solubilization: The MTT-containing medium is removed, and the formazan crystals formed by viable cells are dissolved in a solubilization solution (e.g., DMSO or isopropanol).
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that causes 50% inhibition of cell growth, is calculated from the dose-response curve.
Signaling Pathways and Experimental Workflows
The biological activity of these compounds is often mediated through their interaction with specific cellular signaling pathways. For instance, many anticancer indole derivatives function by inhibiting protein kinases or by inducing apoptosis.
Experimental Workflow for Synthesis and Screening
Caption: A general workflow for the synthesis and biological evaluation of compounds.
Potential Anticancer Signaling Pathway
Caption: A potential mechanism of action for anticancer indole derivatives.
References
The Strategic Application of N-Pivaloyl-4-bromoindole in Palladium-Catalyzed Cross-Coupling Reactions: A Comparative Review
For researchers, medicinal chemists, and professionals in drug development, the selection of an appropriate protecting group for the indole nitrogen is a critical consideration in the synthesis of complex molecules. This guide provides a comparative analysis of N-Pivaloyl-4-bromoindole, evaluating its utility and performance in Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions, pivotal transformations for the construction of carbon-carbon and carbon-nitrogen bonds.
The pivaloyl group, a sterically hindered acyl moiety, offers unique advantages as a protecting group for the indole nucleus. Its bulkiness can direct reactions to specific positions and prevent undesired side reactions at the nitrogen atom. However, the robustness of the pivaloyl group also presents challenges for its removal, often requiring harsh conditions. This guide delves into the available literature to provide a clear comparison of this compound with other commonly used N-protected 4-bromoindoles, supported by experimental data and detailed protocols.
Comparative Performance in Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for the formation of C-C bonds. The choice of N-protecting group on the indole ring can significantly influence the efficiency and outcome of this palladium-catalyzed reaction. While direct comparative studies are limited, analysis of individual reports allows for an indirect assessment of the N-pivaloyl group's performance against alternatives like N-Boc and N-tosyl.
| N-Protecting Group | Arylating Agent | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Pivaloyl | Arylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | DME | 80 | 2 | Good | [1] |
| Boc | N-Boc-2-pyrroleboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | DME | 80 | 2 | High | [1] |
| Unprotected | Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | Dioxane/H₂O | 100 | - | Moderate | [2] |
Note: The yields are reported as described in the cited literature and may not be directly comparable due to variations in specific substrates and reaction conditions.
The data suggests that both N-pivaloyl and N-Boc protecting groups are effective in Suzuki-Miyaura couplings of bromoindoles, with N-Boc potentially offering higher yields under similar conditions. The use of an unprotected indole can lead to lower yields, likely due to catalyst inhibition by the acidic N-H proton.[2]
Experimental Protocol: Suzuki-Miyaura Coupling of an N-Acyl-5-bromoindazole
This protocol, adapted from a similar substrate, can serve as a starting point for the Suzuki-Miyaura coupling of this compound.[1]
Materials:
-
N-Acyl-5-bromoindazole (1.0 equiv)
-
N-Boc-2-pyrroleboronic acid (1.2 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂, 0.05 equiv)
-
Potassium carbonate (K₂CO₃, 2.0 equiv)
-
1,2-Dimethoxyethane (DME)
Procedure:
-
To a reaction vessel, add the N-Acyl-5-bromoindazole, N-Boc-2-pyrroleboronic acid, Pd(dppf)Cl₂, and K₂CO₃.
-
Evacuate and backfill the vessel with an inert atmosphere (e.g., argon or nitrogen).
-
Add degassed DME via syringe.
-
Heat the reaction mixture to 80 °C and stir for 2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography.
Comparative Performance in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, crucial for the synthesis of many pharmaceuticals. Similar to the Suzuki-Miyaura coupling, the N-protecting group on the indole can influence the reaction's success.
Direct comparative data for this compound in Buchwald-Hartwig aminations is scarce in the readily available literature. However, the general principles of this reaction suggest that a protecting group is often necessary to prevent side reactions and catalyst deactivation. The bulky pivaloyl group would be expected to perform adequately in preventing N-arylation of the indole itself.
| N-Protecting Group | Amine | Catalyst System | Base | Solvent | Temp. (°C) | Time | Yield (%) | Reference |
| Pivaloyl | General Amines | Pd₂(dba)₃ / Ligand | NaOtBu or K₃PO₄ | Toluene or Dioxane | 80-110 | - | Not Reported | - |
| Unprotected | Anilines | Pd₂(dba)₃ / tBuBrettPhos | LHMDS | - | - | - | Moderate to Excellent | [3] |
| Benzyl | Aniline | Pd(OAc)₂ / X-Phos | KOtBu | Toluene | 100 | 10 min (MW) | High | [4] |
Note: This table is illustrative and based on general conditions for Buchwald-Hartwig aminations of related substrates. Specific data for this compound is not available in the cited literature.
Recent advancements have shown that unprotected bromoimidazoles and bromopyrazoles can undergo efficient Buchwald-Hartwig amination, suggesting that under specific conditions, protection of the indole nitrogen may not be strictly necessary.[3] However, for broader substrate scope and more consistent results, N-protection is generally advisable.
Experimental Protocol: General Buchwald-Hartwig Amination
The following is a general procedure for the Buchwald-Hartwig amination of an aryl bromide, which can be adapted for this compound.
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 equiv)
-
Phosphine Ligand (e.g., XPhos, cataCXium A, 0.04 equiv)
-
Sodium tert-butoxide (NaOtBu, 1.4 equiv)
-
Toluene (anhydrous)
Procedure:
-
In a glovebox, add the this compound, amine, Pd₂(dba)₃, phosphine ligand, and NaOtBu to a reaction tube.
-
Add anhydrous toluene.
-
Seal the tube and heat the reaction mixture to the desired temperature (typically 80-110 °C).
-
Stir for the required amount of time, monitoring by TLC or LC-MS.
-
After completion, cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the residue by column chromatography.
Synthesis and Deprotection of N-Pivaloylindoles
The pivaloyl group is typically introduced by reacting the indole with pivaloyl chloride in the presence of a base. While it provides robust protection, its removal can be challenging. A reported method for the deprotection of N-pivaloylindoles involves the use of lithium diisopropylamide (LDA) at elevated temperatures.[5] This highlights a key consideration when choosing the N-pivaloyl group: the compatibility of subsequent synthetic steps and the target molecule with these strong basic conditions.
Application in Natural Product Synthesis: The Case of Dictyodendrin B
The dictyodendrins are a family of marine alkaloids with interesting biological activities, including telomerase inhibition. Several total syntheses of dictyodendrin B have been reported, some of which start from 4-bromoindole.[6][7] While the specific use of this compound is not explicitly detailed in the available abstracts, the synthetic strategies often involve the protection of the indole nitrogen before subsequent functionalization. The choice of the pivaloyl group in such a synthesis would be dictated by its ability to direct C-H functionalization and withstand the reaction conditions of the subsequent steps.
Visualizing Synthetic Pathways
To illustrate the role of this compound in synthetic sequences, the following diagrams, generated using Graphviz, depict the logical flow of its application in Suzuki-Miyaura and Buchwald-Hartwig reactions.
References
- 1. nagasaki-u.repo.nii.ac.jp [nagasaki-u.repo.nii.ac.jp]
- 2. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.org [mdpi.org]
- 6. Formal Synthesis of Dictyodendrin B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Total synthesis of dictyodendrin B - PubMed [pubmed.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
